1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene
Description
BenchChem offers high-quality 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(difluoromethoxy)-2,3-difluoro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c1-4-2-3-5(13-8(11)12)7(10)6(4)9/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIXVBDZRDONOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601224102 | |
| Record name | Benzene, 1-(difluoromethoxy)-2,3-difluoro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601224102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1404195-07-8 | |
| Record name | Benzene, 1-(difluoromethoxy)-2,3-difluoro-4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1404195-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(difluoromethoxy)-2,3-difluoro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601224102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene CAS number search
An In-Depth Technical Guide to 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene
Preamble: Situating a Niche Building Block in Modern Chemistry
This guide addresses the synthesis, characterization, and strategic applications of 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene. It is important to note that a dedicated CAS (Chemical Abstracts Service) number for this specific molecule is not readily found in major chemical databases as of early 2026. This suggests that it is a novel or highly specialized compound, likely developed for targeted research applications rather than large-scale commercial availability. The absence of a CAS number underscores the need for a robust, first-principles approach to its synthesis and characterization, which this guide aims to provide. The true value of this molecule lies in the unique combination of its structural motifs: the metabolically robust and electronically distinct difluoromethoxy group, and the polysubstituted fluorinated aromatic ring, a scaffold of increasing importance in the design of bioactive molecules.
Introduction: The Strategic Value of Fluorinated Aryl Ethers
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1] Fluorine-containing functional groups can profoundly alter a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[2][3] The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent. It serves as a lipophilic hydrogen bond donor—a rare and powerful feature in drug design—and acts as a bioisosteric replacement for metabolically vulnerable methoxy or hydroxyl groups.[4][5] When appended to a 2,3-difluoro-4-methyl-benzene core, the resulting molecule becomes a highly valuable building block for creating complex drug candidates and agrochemicals, offering a unique vector for property modulation.[6]
Physicochemical Properties and Data Summary
The properties of 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene can be predicted based on its structure. Below is a summary of its calculated data and a comparison of the key properties of the difluoromethoxy group against its common analogs.
Table 1: Calculated Properties for 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene
| Property | Value |
| Molecular Formula | C₈H₆F₄O |
| Molecular Weight | 202.13 g/mol |
| CAS Number | Not assigned |
Table 2: Comparative Physicochemical Properties of Methoxy and Fluorinated Methoxy Groups
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) |
| Hansch Lipophilicity (π) | -0.02 | +0.2 to +0.6 (dynamic)[7] | +1.04[7] |
| Hammett Constant (σp) | -0.27 | +0.14[4] | +0.35 |
| Hydrogen Bond Capability | Acceptor | Donor & Acceptor[2] | Acceptor |
| Metabolic Stability | Low (prone to O-demethylation) | High[4] | Very High |
Proposed Synthesis and Detailed Methodology
The most logical and efficient synthetic route to the target compound is a two-step process: first, the synthesis of the phenolic precursor, followed by its difluoromethoxylation.
Synthesis of Precursor: 2,3-Difluoro-4-methylphenol
The required precursor, 2,3-Difluoro-4-methylphenol, is commercially available (CAS Number: 261763-45-5), which significantly streamlines the process.[8] Its availability makes it the ideal starting point for laboratory-scale synthesis of the target molecule.
Difluoromethoxylation of 2,3-Difluoro-4-methylphenol
The introduction of the difluoromethoxy group onto a phenol is a well-documented transformation. Several reagents can generate the key difluorocarbene (:CF₂) intermediate required for this reaction.[9][10] The use of sodium chlorodifluoroacetate (ClCF₂COONa) is a robust and scalable method that avoids harsh or highly toxic reagents.[11]
This protocol describes a self-validating system where successful synthesis is confirmed through a series of analytical checks.
Reagents & Materials:
-
2,3-Difluoro-4-methylphenol (1.0 eq.)
-
Sodium chlorodifluoroacetate (2.5 eq.)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
Saturated Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, Schlenk line, and magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add 2,3-Difluoro-4-methylphenol (1.0 eq.) and cesium carbonate (1.5 eq.).
-
Inert Atmosphere: Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere. The causality here is to prevent side reactions involving atmospheric oxygen and moisture, which can degrade reagents and reduce yield.
-
Solvent Addition: Add anhydrous DMF and a small amount of deionized water (e.g., ~10:1 DMF:water ratio) via syringe. The water facilitates the dissolution of the carbonate base and the haloacetate salt. Begin stirring to create a suspension.
-
Reagent Addition: Add sodium chlorodifluoroacetate (2.5 eq.) to the stirring suspension.
-
Heating and Reaction: Attach a reflux condenser (under nitrogen) and lower the flask into a preheated oil bath at 120 °C. The high temperature is necessary to induce the decarboxylation of sodium chlorodifluoroacetate, which generates the highly reactive difluorocarbene intermediate in situ.
-
Monitoring: Allow the reaction to stir for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting phenol is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with deionized water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. The target product is significantly more soluble in the organic phase.
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then with a saturated brine solution. The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil via column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the final product, 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene.
Caption: Synthetic workflow for 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene.
Spectroscopic and Analytical Characterization
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is essential.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic triplet for the proton of the -OCF₂H group with a large coupling constant (²JH-F ≈ 70-80 Hz). Aromatic protons and the methyl group protons will appear in their respective regions, with smaller H-F couplings.
-
¹⁹F NMR: The fluorine NMR spectrum will be most informative. It should display a doublet for the two equivalent fluorine atoms of the -OCF₂ H group, coupled to the proton. Additionally, two distinct signals will appear for the two non-equivalent aromatic fluorine atoms, showing coupling to each other and to adjacent protons.
-
¹³C NMR: The carbon spectrum will show a triplet for the carbon of the -OC F₂H group due to coupling with the two fluorine atoms. The aromatic carbons will also exhibit C-F couplings of varying magnitudes, which are diagnostic for confirming the substitution pattern.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion, matching the calculated value for C₈H₆F₄O.
Strategic Applications in Research and Drug Development
The unique properties of the difluoromethoxy group make 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene a powerful building block for lead optimization in drug discovery.
-
Metabolic Blocking: The -OCF₂H group is highly resistant to oxidative metabolism by cytochrome P450 enzymes.[4] It can be used to replace a metabolically labile methoxy group, which is prone to O-demethylation, thereby increasing a drug's half-life and bioavailability.
-
Bioisosterism: The group can act as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), or even amine (-NH₂) groups due to its ability to function as a hydrogen bond donor.[5] This allows chemists to maintain crucial binding interactions with a biological target while improving the molecule's pharmacokinetic profile.
-
Fine-Tuning Lipophilicity and Permeability: With a moderately increased lipophilicity compared to a methoxy group, the -OCF₂H moiety can enhance membrane permeability and improve oral absorption without the large lipophilic penalty of a trifluoromethoxy (-OCF₃) group.[7]
-
Case Studies in Approved Drugs: The utility of the difluoromethoxy group is validated by its presence in successful pharmaceuticals. For example, in Pantoprazole , a proton pump inhibitor, the group is critical for its chemical stability and mechanism of action.[4] In Roflumilast , a PDE4 inhibitor for COPD, it contributes to the drug's high potency and metabolic stability.[4]
Caption: Strategic role of the title compound in drug candidate optimization.
Safety, Handling, and Storage
As with any fluorinated organic compound, 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene should be handled with appropriate care in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is required.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash affected areas immediately with copious amounts of water.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Conclusion
While 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene may not be a common, cataloged chemical, its rational design and synthesis are well within the grasp of modern organic chemistry. It represents a sophisticated building block poised for application in fields that demand precise molecular engineering, particularly pharmaceutical and agrochemical development. Its value is derived from the powerful combination of a metabolically robust, hydrogen-bond-donating difluoromethoxy group and a polysubstituted fluoroaromatic core. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically deploy this compound in their research endeavors.
References
-
The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. BenchChem.
-
The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. BenchChem.
-
Difluoromethylation of Phenols. Organic Syntheses.
-
2-FLUORO-4-METHYLPHENOL | 452-81-3. ChemicalBook.
-
Difluoromethylation of Phenols and Thiophenols with the S‑(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. ACS Figshare.
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC.
-
Facile In Situ Difluoromethylation of Phenols and Thiols Using Ethyl Bromodifluoroacetate and K2CO3. Thieme Connect.
-
Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid. ACS Publications.
-
Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. ACS Publications.
-
Synthesis of 2',3'-Difluoro-4'-methylacetophenone. BenchChem.
-
1-(Difluoromethoxy)-2-fluoro-4-methoxy-3-methylbenzene. ChemicalBook.
-
The Effect of Trifluoromethyl and Difluoromethoxy Groups on Mesomorphic Properties. Taylor & Francis Online.
-
Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.
-
1-(Difluoromethoxy)-2,5-difluoro-3-(methylsulfanyl)benzene. Guidechem.
-
1-(Difluoromethoxy)-2-fluoro-3-methylbenzene. BLDpharm.
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
-
1-Chloro-4-(difluoromethoxy)benzene. Sigma-Aldrich.
-
1-(Difluoromethoxy)-2,3-difluoro-4-nitrobenzene. BLDpharm.
-
2,3-Difluoro-4-methylphenol. Labsolu.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
-
The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons.
-
CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC.
-
Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labsolu.ca [labsolu.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. orgsyn.org [orgsyn.org]
Fluorinated Motifs in Drug Design: Technical Profiling of 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene
Structural Informatics & SMILES Architecture
The precise encoding of 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene is critical for computational drug discovery pipelines, particularly when modeling quantitative structure-activity relationships (QSAR).
SMILES Codes
The Simplified Molecular Input Line Entry System (SMILES) represents the molecular graph as a linear string. For this molecule, the canonicalization prioritizes the oxygen linkage and the fluorine substitutions.
| Format | Code String | Notes |
| Canonical SMILES | FC(F)Oc1c(F)c(F)c(C)cc1 | Prioritizes the difluoromethoxy group as the start node.[1] |
| Isomeric SMILES | FC(F)Oc1c(F)c(F)c(C)cc1 | Identical (molecule is achiral).[2] |
| InChI Key | Predicted based on structure | [Hash-Algorithm-Dependent] |
| Molecular Formula | MW: ~194.13 g/mol |
Graph Traversal Logic
To understand the SMILES FC(F)Oc1c(F)c(F)c(C)cc1, one must follow the Morgan algorithm's prioritization:
-
Start: The difluoromethyl group FC(F).[1]
-
Link: Oxygen ether linkage O.
-
Ring Entry: Carbon-1 of the benzene ring c1.
-
Substitution Walk:
-
Ring Closure: Unsubstituted carbons cc leading back to 1.
Figure 1: Logical graph traversal of the benzene core illustrating the substitution pattern encoded in the SMILES string.
Synthetic Methodology: The O-Difluoromethylation Protocol
The synthesis of this molecule hinges on the introduction of the difluoromethoxy (-OCHF
The industry-standard approach now utilizes Sodium Chlorodifluoroacetate (ClCF
Experimental Protocol (Bench-Scale)
Objective: Synthesis of 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene from 2,3-difluoro-4-methylphenol.
Reagents:
-
Substrate: 2,3-Difluoro-4-methylphenol (1.0 equiv)
-
Reagent: Sodium chlorodifluoroacetate (2.5 equiv)
-
Base: Potassium Carbonate (
) (2.0 equiv) -
Solvent: DMF (Dimethylformamide) / Water (10:1 ratio)
-
Temperature: 95–100 °C
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-difluoro-4-methylphenol in DMF. Add
and stir at room temperature for 15 minutes to generate the phenoxide anion. -
Reagent Addition: Add sodium chlorodifluoroacetate (solid) in a single portion.
-
Carbene Generation: Heat the mixture to 100 °C. At this temperature, the reagent decarboxylates to release difluorocarbene (:CF
).-
Note: Ensure efficient stirring; the reaction is biphasic if water is added to aid solubility of inorganic salts.
-
-
Reaction Monitoring: Monitor via TLC or GC-MS. The reaction typically completes within 2–4 hours.
-
Workup: Cool to room temperature. Dilute with water and extract with ethyl acetate (3x). Wash the organic layer with brine to remove DMF.
-
Purification: Dry over
, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Reaction Mechanism
The mechanism proceeds via a carbene insertion pathway, distinct from standard
Figure 2: Mechanistic pathway of O-difluoromethylation via in situ generation of difluorocarbene.
Physicochemical Profile & Bioisosterism
The 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene scaffold is not merely a random intermediate; it represents a strategic "fluorine scan" motif used to modulate metabolic stability and lipophilicity.
The "Magic Methyl" and Fluorine Effect
This molecule combines two powerful medicinal chemistry tropes:
-
The Difluoromethoxy Group (-OCHF
): Often acts as a lipophilic bioisostere for a methoxy group (-OCH ) or a hydroxyl group (-OH).-
H-Bond Donor: Unlike -OCH
, the -OCHF proton is acidic enough to act as a weak hydrogen bond donor [1]. -
Conformational Lock: The anomeric effect of the fluorine atoms forces the -OCHF
group into an orthogonal conformation relative to the ring, potentially improving binding selectivity.
-
-
2,3-Difluoro Substitution:
-
Metabolic Blocking: Positions 2 and 3 are common sites for oxidative metabolism (CYP450). Fluorination blocks these "soft spots," extending the half-life (
) of the molecule.
-
Predicted Properties Table
| Property | Value (Predicted) | Rationale |
| LogP (Lipophilicity) | 3.6 – 4.1 | High lipophilicity due to multiple C-F bonds and the methyl group. |
| H-Bond Donors | 1 (Weak) | The C-H bond in -OCHF |
| H-Bond Acceptors | 3 | Ether oxygen + Fluorines (weak acceptors). |
| Rotatable Bonds | 1 | The Ar-O bond. |
| Topological Polar Surface Area (TPSA) | ~18 Ų | Low TPSA indicates excellent membrane permeability (BBB penetration likely). |
Quality Control & Characterization
When validating the synthesis of this compound, specific spectral signatures confirm the presence of the -OCHF
NMR Spectroscopy Expectations
-
F NMR: This is the diagnostic tool of choice.
-
-OCHF
: A doublet (due to H-coupling) around to ppm. -
Ar-F (Pos 2,3): Two distinct multiplets in the aromatic region (
to ppm). The coupling between F2 and F3 will be visible ( ).
-
-
H NMR:
-
-OCHF
: A characteristic triplet (due to coupling with two F atoms, Hz) located downfield at ppm. This "t" splitting is the primary confirmation of the difluoromethoxy group. -
-CH
: A singlet (or doublet if long-range coupling to F occurs) at ppm.
-
Mass Spectrometry (GC-MS)
-
Molecular Ion (
): 194 m/z. -
Fragmentation:
-
Loss of -CHF
(51 Da) is a common fragmentation pathway. -
Look for the tropylium ion derivative characteristic of toluene derivatives.
-
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Ethers as Non-Classical Hydrogen Bond Donors." Journal of Medicinal Chemistry. [Link]
-
Hu, J., et al. (2011).[5] "Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate." Organic Syntheses. [Link]
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]
-
PubChem Compound Summary. (n.d.). "Fluorinated Benzene Derivatives."[6][7] National Center for Biotechnology Information. [Link]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. orgsyn.org [orgsyn.org]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 7. Selective Synthesis of α,α-Difluoro- and α-Monofluoro Methylene Substituted Arenes by Defluoro C–C Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Lipophilicity (LogP) of Difluoromethoxy-Substituted Fluorotoluenes: A Guide for Drug Discovery Professionals
An In-depth Technical Guide
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, utilized to modulate key physicochemical properties such as metabolic stability, pKa, and lipophilicity. The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent, offering a unique profile that balances lipophilicity enhancement with the introduction of a weak hydrogen bond donor capability.[1][2] This guide provides an in-depth analysis of the lipophilicity (LogP) of difluoromethoxy-substituted fluorotoluenes. It navigates the theoretical underpinnings of fluorine's impact on molecular properties, details gold-standard and advanced experimental protocols for LogP determination, and explores the nuances of computational prediction for these complex structures. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to rationally design and characterize molecules containing these important fluorinated motifs.
The Strategic Role of Lipophilicity and Fluorine in Drug Design
Lipophilicity, quantified as the logarithm of the n-octanol/water partition coefficient (LogP), is a critical parameter in drug discovery. It profoundly influences a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[3][4][5] A molecule's LogP value dictates its ability to permeate biological membranes, engage with protein targets, and avoid undesirable off-target effects.
Fluorine and its containing functional groups have become indispensable tools for fine-tuning these properties.[6][7] Among these, the difluoromethoxy (-OCF₂H) group provides a nuanced alternative to the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) substituents.[1] Its unique value stems from a combination of effects:
-
Moderate Lipophilicity Enhancement: The -OCF₂H group increases lipophilicity, though generally to a lesser extent than the -OCF₃ group, providing chemists with finer control.[1]
-
Metabolic Stability: The strong carbon-fluorine bonds confer significant resistance to oxidative metabolism compared to a methoxy group, which can improve a drug's half-life.[1]
-
Hydrogen Bond Donor Capability: Unlike methoxy or trifluoromethoxy groups, the electron-withdrawing fluorine atoms polarize the C-H bond in the -OCF₂H moiety, enabling it to act as a hydrogen bond donor.[1][8][9] This can introduce novel, favorable interactions with biological targets.
This guide focuses specifically on toluene scaffolds bearing both a fluorine and a difluoromethoxy substituent, a combination that presents complex and interesting challenges for predicting and measuring lipophilicity.
Structure-Lipophilicity Relationships (SLR) in Substituted Toluene Scaffolds
The overall LogP of a difluoromethoxy-substituted fluorotoluene is not merely an additive sum of its parts. The final value is a complex interplay of the intrinsic hydrophobicity of each substituent and the electronic effects arising from their relative positions on the aromatic ring.
-
Hansch Hydrophobicity Parameter (π): This value quantifies the contribution of a substituent to a molecule's LogP. A positive value indicates an increase in lipophilicity.
| Substituent | Hansch Hydrophobicity Parameter (π) | Key Features |
| -CH₃ | ~ +0.56 | Lipophilic |
| -F | ~ +0.14 | Weakly lipophilic, strong inductive electron-withdrawer[10] |
| -OCH₃ | ~ -0.02 | Slightly hydrophilic, resonance electron-donor |
| -OCF₂H | ~ +0.45 (estimated) | Lipophilic, inductive electron-withdrawer, H-bond donor[1] |
| -OCF₃ | ~ +1.04 | Strongly lipophilic, strong inductive electron-withdrawer[6] |
-
Positional Isomerism and Electronic Effects: The arrangement of the -F, -OCF₂H, and -CH₃ groups (ortho, meta, para) significantly alters the molecule's electron distribution and overall dipole moment. These intramolecular interactions affect how the molecule interacts with the polar (water) and non-polar (octanol) phases, thereby influencing the final LogP value. For instance, strong inductive withdrawal from adjacent fluoro- and difluoromethoxy groups can create a significant local dipole, which may lead to a lower-than-expected LogP value despite the presence of lipophilic atoms.
The following diagram illustrates the conceptual relationship between substituent properties and the final molecular LogP.
Caption: Interplay of factors determining the LogP of substituted toluenes.
Experimental Determination of LogP for Fluorinated Compounds
While computational models are valuable, experimental determination remains crucial for obtaining accurate LogP values, especially for novel or complex fluorinated molecules.[11]
The Shake-Flask Method (OECD 107)
The shake-flask method is the internationally recognized "gold standard" for LogP determination due to its direct measurement principle.[12][13]
Causality and Rationale: This method physically partitions a solute between two equilibrated, immiscible phases (n-octanol and water). The ratio of the solute's concentration in each phase at equilibrium directly yields the partition coefficient. The procedure is designed to ensure true thermodynamic equilibrium is reached and that the phases are cleanly separated for accurate analysis.
Detailed Experimental Protocol:
-
Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and buffer (typically pH 7.4 phosphate buffer) in a large vessel for 24 hours at a controlled temperature (e.g., 25°C). Allow the phases to separate completely for at least 24 hours.[13] This ensures that each solvent is saturated with the other, preventing volume changes during the actual experiment.
-
Stock Solution Preparation: Prepare a stock solution of the test compound in the solvent in which it is more soluble (typically n-octanol for lipophilic compounds). The concentration should be high enough to allow for accurate quantification in the less-soluble phase.
-
Partitioning: In a suitable vessel (e.g., a separatory funnel or glass vial), combine a precise volume of the pre-saturated n-octanol phase and the pre-saturated buffer phase. Add a small aliquot of the test compound stock solution.
-
Equilibration: Agitate the vessel at a constant temperature for a sufficient time to reach equilibrium. This can range from 1 to 24 hours depending on the compound.[14] Gentle, consistent inversion is often preferred over vigorous shaking to prevent the formation of emulsions.
-
Phase Separation: Centrifuge the vessel at low speed to break any potential emulsions and ensure a sharp, clean interface between the two phases.[15] Allow the vessel to rest at a constant temperature.
-
Sampling: Carefully withdraw an aliquot from the center of each phase, avoiding any contamination from the interface.
-
Quantification: Determine the concentration of the analyte in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.[16]
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ )
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC offers a high-throughput, indirect method for estimating LogP, which is particularly useful for early-stage drug discovery when compound availability may be limited.[11][17]
Causality and Rationale: The method operates on the principle that a compound's retention time on a non-polar stationary phase (like C18) is proportional to its lipophilicity.[18] By calibrating the system with a set of reference compounds with known LogP values, the LogP of an unknown compound can be interpolated from its retention time.
Detailed Experimental Protocol:
-
System Preparation: Use a standard RP-HPLC system with a C18 column. The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.
-
Reference Standard Selection: Choose a set of 5-7 commercially available reference compounds with accurately known LogP values that bracket the expected LogP of the test compounds.
-
Calibration Run: Inject each reference standard individually onto the HPLC system and record its retention time (t_R_). Calculate the capacity factor (k) for each standard using the formula: k = (t_R_ - t₀) / t₀, where t₀ is the column dead time.
-
Generate Standard Curve: Plot the known LogP values of the reference standards against their calculated log(k) values. Perform a linear regression to obtain a calibration equation (e.g., LogP = m * log(k) + c).[17]
-
Test Compound Analysis: Inject the difluoromethoxy-substituted fluorotoluene under the identical chromatographic conditions and determine its retention time and calculate its log(k).
-
LogP Estimation: Use the calibration equation to calculate the LogP of the test compound from its log(k) value.
¹⁹F NMR Spectroscopy: A Modern Approach for Fluorinated Molecules
For fluorinated compounds, ¹⁹F NMR spectroscopy provides a powerful and direct analytical method for LogP determination that leverages the unique NMR-active nucleus.[12][19]
Causality and Rationale: This technique is a variation of the shake-flask method but uses ¹⁹F NMR for quantification. Because fluorine is not naturally abundant, the ¹⁹F NMR spectrum is exceptionally clean, with high sensitivity. By integrating the signals of the fluorinated analyte in aliquots taken from the water and octanol phases, a precise concentration ratio can be determined without the need for chromophores or extensive method development.[12][19][20]
Detailed Experimental Protocol:
-
Sample Preparation: Perform the shake-flask partitioning experiment as described in Section 3.1 (steps 1-5).
-
Internal Standard: Add a known amount of a fluorinated reference compound (with a known LogP and a distinct ¹⁹F NMR signal) to the initial mixture. This allows for ratiometric analysis.
-
Sampling: After equilibration and separation, carefully withdraw an aliquot from each phase (n-octanol and water) and place them into separate NMR tubes.
-
NMR Acquisition: Acquire quantitative ¹⁹F NMR spectra for each sample. Ensure a sufficient relaxation delay between scans to allow for accurate signal integration.
-
Data Processing: Integrate the ¹⁹F NMR signals corresponding to the test compound and the reference compound in both the n-octanol and water layer spectra.
-
Calculation: The ratio of the integrals of the test compound in the two phases directly provides the partition coefficient.
The following workflow diagram helps in selecting the appropriate method based on project requirements.
Caption: Decision workflow for selecting a LogP determination method.
Computational Prediction of LogP: Tools and Caveats
A variety of computational algorithms exist to predict LogP (in silico), which are invaluable for rapidly assessing large virtual libraries. These methods generally fall into two categories.[21][22]
-
Fragment-Based Methods (e.g., ClogP): These methods sum the contributions of molecular fragments to calculate the total LogP. They rely on extensive experimental databases and apply correction factors for interactions between fragments.[21][22]
-
Atom-Based Methods (e.g., AlogP, XlogP): These approaches assign a lipophilicity contribution to each atom based on its atom type and local environment.[21]
Challenges with Fluorinated Compounds: The predictive accuracy of these models can be less reliable for molecules with multiple fluorine atoms or complex functional groups like -OCF₂H. This is often because the training datasets used to parameterize the models may lack a sufficient number of similar structures. The unique electronic nature of fluorine, including its high electronegativity and potential for intramolecular interactions, can lead to deviations from standard predictions. Therefore, for difluoromethoxy-substituted fluorotoluenes, computationally predicted LogP values should be treated as estimations, with experimental verification being highly recommended.
Conclusion for the Medicinal Chemist
The difluoromethoxy group is a powerful tool for modulating the properties of drug candidates. When combined with other substituents like fluorine on a toluene scaffold, it creates a complex physicochemical profile where lipophilicity is governed by a delicate balance of hydrophobic and electronic effects.
Key Takeaways:
-
The -OCF₂H group offers a moderate increase in lipophilicity while uniquely providing hydrogen bond donor capabilities.[1]
-
The final LogP of a substituted toluene is highly dependent on the positional arrangement of its functional groups due to the resulting electronic interplay.
-
For accurate LogP values of these complex fluorinated molecules, experimental determination is paramount. The "gold standard" shake-flask method provides the highest accuracy, while RP-HPLC is suitable for higher throughput screening.[12][17]
-
¹⁹F NMR spectroscopy presents a modern, robust, and highly accurate method specifically tailored for the analysis of fluorinated compounds.[12][19]
-
Computational LogP predictions should be used with caution for this class of molecules and ideally be confirmed experimentally.
By understanding these principles and employing the robust experimental methodologies detailed in this guide, researchers can effectively harness the properties of difluoromethoxy-substituted fluorotoluenes to design next-generation therapeutics with optimized pharmacokinetic profiles.
References
- National Center for Biotechnology Information. (n.d.). Efficient log P determination by automated, spatially encoded 19F NMR spectroscopy - PMC.
- ACS Publications. (2017, January 4). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept.
- Benchchem. (n.d.). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.
- MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- YouTube. (2021, March 31). Determination of LogP (Partition Coefficient) using ChemDraw and ShakeFlask Method.
- ConnectSci. (2020, May 14). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study | Australian Journal of Chemistry.
- ResearchGate. (n.d.). Measured²⁰ log P values for compounds selectively fluorinated...
- JoVE. (2018, August 9). Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy.
- ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1.
- ResearchGate. (2020, January 14). LogP prediction performance with the SMD solvation model and the M06 density functional family for SAMPL6 blind prediction challenge molecules | Request PDF.
- University of Lincoln Library Dissertation Showcase. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity.
- YouTube. (2023, February 9). Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview.
- WuXi AppTec. (2023, December 19). How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC).
- PubMed. (2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts.
- ResearchGate. (n.d.). Comparison of the changes in Log P of selected alkyl and fluoroalkyl...
- National Center for Biotechnology Information. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC.
- ePrints Soton. (n.d.). Lipophilicity modulations by fluorination correlate with membrane partitioning.
- National Institutes of Health. (n.d.). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC.
- Wiley Online Library. (2023, March 18). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning.
- Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
- PubMed. (2023, May 15). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning.
- PubMed. (2023, September 25). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs.
- Not All LogP's are calculated equal: CLogP and other short stories. (2015, February 3).
- National Center for Biotechnology Information. (2018, December 14). JPlogP: an improved logP predictor trained using predicted data - PMC.
- National Center for Biotechnology Information. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC.
- iosrphr.org. (2025, April 23). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy.
- Xi'an Jiaotong University. (n.d.). Synthesis of Difluoromethylated Compounds.
- National Center for Biotechnology Information. (n.d.). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents - PMC.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficient log P determination by automated, spatially encoded 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. iosrphr.org [iosrphr.org]
- 19. Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy [jove.com]
- 20. youtube.com [youtube.com]
- 21. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 22. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Novel Fluorinated Building Blocks for Medicinal Chemistry
Preamble: The Strategic Imperative of Fluorine in Modern Drug Discovery
In the landscape of modern medicinal chemistry, few elements have proven as transformative as fluorine. Its strategic incorporation into drug candidates is not a matter of serendipity but a deliberate, mechanistically-driven decision to enhance molecular properties. Approximately 20% of all pharmaceuticals contain fluorine, a testament to its profound impact on drug efficacy and developability.[1] The unique physicochemical properties imparted by fluorine—high electronegativity, small van der Waals radius (1.47 Å), and the immense strength of the C-F bond—allow medicinal chemists to meticulously sculpt the pharmacokinetic and pharmacodynamic profiles of lead compounds.[2][3]
This guide eschews a superficial overview, instead providing researchers, scientists, and drug development professionals with a deep, technical dive into the rationale and application of novel fluorinated building blocks. We will explore the causality behind their selection, detail robust synthetic protocols, and illuminate their role in overcoming pervasive challenges in drug discovery, from metabolic instability to poor target engagement.
The Physicochemical Impact of Fluorination: A Mechanistic Rationale
The decision to introduce fluorine is rooted in its ability to predictably modulate key molecular attributes. Understanding these foundational principles is critical for the rational design of next-generation therapeutics.
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry. This inherent strength makes it resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes responsible for oxidative metabolism.[3] Strategically placing a fluorine atom or a fluorinated motif at a known metabolic "soft spot" can effectively block this pathway, increasing the drug's half-life and oral bioavailability.[3][4]
-
Modulation of pKa: Fluorine's intense electron-withdrawing nature significantly influences the acidity or basicity of nearby functional groups. For instance, fluorination of an alkylamine can lower its pKa, reducing the degree of ionization at physiological pH. This can enhance cell membrane permeability and oral absorption, as the neutral form of a drug is more lipophilic.[3]
-
Lipophilicity and Permeability: The effect of fluorine on lipophilicity (logP) is nuanced and context-dependent. While a single fluorine atom on an aliphatic chain can decrease lipophilicity, its placement on an aromatic ring, or the introduction of groups like trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3), generally increases it.[2][5] This modulation is a powerful tool for optimizing a compound's position within the desired physicochemical space for improved absorption, distribution, metabolism, and excretion (ADME) properties.
-
Conformational Control and Binding Affinity: Fluorine substitution can alter the conformational preferences of a molecule, locking it into a bioactive conformation that enhances binding to its biological target.[6] Furthermore, the polarized C-F bond can engage in favorable electrostatic and multipolar interactions with protein backbones (e.g., C-F···C=O), contributing to increased binding affinity and selectivity.[7]
The following diagram illustrates the decision-making workflow when considering the incorporation of a fluorinated building block.
Caption: Workflow for strategic fluorination in lead optimization.
Key Classes of Fluorinated Building Blocks and Their Synthesis
The modern synthetic chemist's toolkit contains a diverse array of fluorinated building blocks. The choice of which to use is dictated by the specific property that needs to be modulated. While late-stage fluorination is a growing field, the building block approach remains a dominant and reliable strategy in drug discovery.[8][9]
The Trifluoromethyl (-CF3) Group: The Powerhouse of Fluorine Chemistry
The -CF3 group is one of the most prevalent fluorinated motifs in pharmaceuticals, found in drugs like the antidepressant Fluoxetine and the anti-inflammatory Celecoxib.[10][11] It is a strong electron-withdrawing group and is significantly more lipophilic than a methyl group, often enhancing metabolic stability and cell permeability.[12]
Synthetic Strategy: Copper-Catalyzed Trifluoromethylation
The introduction of a -CF3 group onto an aromatic or heteroaromatic core is a cornerstone transformation. While early methods required harsh conditions, modern copper-catalyzed protocols offer a milder and more functional-group-tolerant alternative.[13] The use of inexpensive trifluoromethyl sources like trifluoroacetate is particularly advantageous for large-scale synthesis.[14]
The mechanism often involves the generation of a [L_nCu-CF_3] active species, which then participates in a cross-coupling cycle with an aryl halide.[14]
Caption: Simplified catalytic cycle for Cu-mediated trifluoromethylation.
Detailed Protocol: Copper-Catalyzed Trifluoromethylation of an Aryl Boronic Acid [15]
This protocol describes a room-temperature method amenable to a wide range of functional groups.
-
Materials: Aryl boronic acid (1.0 mmol, 1.0 equiv), Copper(II) acetate (181 mg, 1.0 mmol, 1.0 equiv), 1,10-phenanthroline (198 mg, 1.1 mmol, 1.1 equiv), Cesium fluoride (304 mg, 2.0 mmol, 2.0 equiv), 4Å powdered molecular sieves (250 mg), and a trifluoromethyl source (e.g., TMSCF3).
-
Setup: To a test tube equipped with a magnetic stir bar, add 4Å molecular sieves and cesium fluoride. Seal the vessel, evacuate, and flame-dry under vacuum until sieves are activated. Cool to room temperature and backfill with argon.
-
Reaction: In a separate vial, combine the aryl boronic acid, copper(II) acetate, and 1,10-phenanthroline. Add this mixture to the reaction vessel.
-
Initiation: Add the solvent (e.g., DMF) followed by the trifluoromethylating reagent.
-
Execution: Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.
-
Workup: Upon completion (monitored by TLC or LC-MS), quench the reaction, extract the product with an organic solvent, and purify by column chromatography.
Self-Validation: The success of this protocol relies on the rigorous exclusion of moisture, achieved by flame-drying the apparatus and reagents. The use of a well-defined catalyst system and stoichiometric oxidant (in this case, often adventitious air or a specified oxidant) ensures reproducibility.[15]
The Trifluoromethoxy (-OCF3) and Difluoromethoxy (-OCHF2) Groups
The -OCF3 and -OCHF2 groups are increasingly popular bioisosteres. The -OCF3 group is highly lipophilic and metabolically stable, with a unique conformational preference where the O-CF3 bond is orthogonal to an attached aryl ring.[16][17] The -OCHF2 group is less lipophilic but uniquely capable of acting as a hydrogen bond donor, making it a suitable bioisostere for hydroxyl or thiol groups.[18][19]
| Property Comparison | Methoxy (-OCH3) | Difluoromethoxy (-OCHF2) | Trifluoromethoxy (-OCF3) |
| Hansch Lipophilicity (π) | -0.02 | +0.45 | +1.04 |
| Electronic Character | Electron-donating | Weakly withdrawing | Strongly withdrawing |
| H-Bond Capability | Acceptor | Donor & Acceptor | Acceptor only |
| Metabolic Stability | Low (O-dealkylation) | Moderate | High |
Data Source: Values are representative and compiled from various medicinal chemistry sources.[17][18][19]
Synthetic Strategy: Difluoromethoxylation of Phenols
A common method for installing the -OCHF2 group is the reaction of a phenol with a source of difluorocarbene.[18][19]
Detailed Protocol: Synthesis of an Aryl Difluoromethyl Ether [19]
-
Materials: Phenol (1.0 eq), Potassium carbonate (2.0 eq), Sodium chlorodifluoroacetate (2.0-3.0 eq), Dimethylformamide (DMF).
-
Reaction: To a solution of the phenol in DMF, add potassium carbonate. Heat the mixture to 90-100 °C.
-
Addition: Add the sodium chlorodifluoroacetate portion-wise over 1-2 hours. Causality: Portion-wise addition controls the exothermic generation of difluorocarbene, preventing side reactions and ensuring safety.
-
Monitoring: Monitor the reaction by TLC or LC-MS until consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Add water and extract with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel.
Emerging Building Blocks: The Pentafluorosulfanyl (-SF5) Group
Dubbed a "super-trifluoromethyl group," the pentafluorosulfanyl (-SF5) moiety is gaining significant traction.[20] It is exceptionally stable, strongly electron-withdrawing, and highly lipophilic, making it a powerful tool for modulating molecular properties in ways that other fluorinated groups cannot.[20][21] The synthesis of SF5-containing building blocks has historically been challenging, but new methods are making them more accessible.[22]
Synthetic Strategy: From Aryl Disulfides
A robust method for creating SF5-anilines, key building blocks, involves the oxidative fluorination of diaryl disulfides.
Detailed Protocol: Two-Step Synthesis of 4-(Pentafluorosulfanyl)aniline [20]
-
Step 1: Oxidative Fluorination: A diaryl disulfide is reacted with a fluoride source (e.g., AgF2 or KF) and a chlorinating agent in an appropriate solvent. This forms an arylsulfur chlorotetrafluoride (Ar-SF4Cl) intermediate. Causality: This two-step process via the SF4Cl intermediate is often more controlled and higher-yielding than direct fluorination to the SF5 group.
-
Step 2: Fluoride Exchange: The isolated Ar-SF4Cl intermediate is then treated with a fluoride source (e.g., ZnF2, AgF) to displace the chlorine and form the final Ar-SF5 product.
-
Purification: Both steps require careful purification, typically via chromatography, to isolate the desired products.
Application in Drug Design: A Case Study Perspective
The true value of these building blocks is realized in their application.
-
Fluoxetine (Prozac): The para-trifluoromethyl group in fluoxetine is critical to its function. It increases lipophilicity, facilitating passage across the blood-brain barrier, and enhances binding to the serotonin transporter.[6][11]
-
Roflumilast (Daliresp): This PDE4 inhibitor for COPD contains a difluoromethoxy group. This group was chosen to enhance metabolic stability and provide optimal electronic properties for high-affinity binding to the enzyme's active site.[19]
-
Ibrutinib (Imbruvica): This kinase inhibitor for treating certain cancers features a 4-fluorophenoxy substituent. This strategic fluorination was found to stabilize key interactions within the hydrophobic pocket of Bruton's tyrosine kinase (BTK), enhancing both potency and selectivity.[6]
Potential Liabilities and Future Outlook
While powerful, fluorination is not a panacea. The high stability of the C-F bond can be a double-edged sword. In some biological contexts, C-F bonds can be cleaved, leading to the release of fluoride ions or the formation of toxic metabolites.[23] For example, CYP-mediated hydroxylation at a fluorinated carbon can lead to unstable intermediates that eliminate HF.[23] Therefore, a thorough understanding of the metabolic fate of any new fluorinated entity is a critical aspect of drug development.
The future of the field lies in the continued development of novel fluorinated motifs and more efficient, scalable, and regioselective synthetic methods.[8][24] The exploration of building blocks containing motifs like fluorinated azetidines, piperidines, and other sp3-rich scaffolds is a particularly active area, aiming to provide drug designers with tools to navigate new chemical space with enhanced three-dimensionality and improved drug-like properties.[9]
References
-
Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
- A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism.Source Unavailable.
-
Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. [Link]
-
Fluorinated building blocks in drug design: new pathways and targets. PMC. [Link]
-
Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. The University of Brighton. [Link]
-
Towards a Practical and Efficient Copper-Catalyzed Trifluoromethylation of Aryl Halides. ResearchGate. [Link]
-
Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. [Link]
-
Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling. PMC. [Link]
-
How Is Fluorine Used in the Medical Field? Inhance Technologies. [Link]
-
Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Royal Society of Chemistry. [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Royal Society of Chemistry. [Link]
-
Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online. [Link]
-
Progress in copper-catalyzed trifluoromethylation. PMC. [Link]
-
The Dark Side of Fluorine. ACS Publications. [Link]
-
Recent advances in green fluorine chemistry. Dove Medical Press. [Link]
-
Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]
-
Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration. Royal Society of Chemistry. [Link]
-
Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. ResearchGate. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
-
Trifluoromethylation of (hetero)aryl iodides and bromides with copper(i) chlorodifluoroacetate complexes. Royal Society of Chemistry. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]
-
The Pentafluorosulfanyl Group (SF5). Rowan. [Link]
-
Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Macmillan Group - Princeton University. [Link]
-
[The Trifluoromethyl Group in Organic Synthesis: Recent Developments (Guest Editor: Simon E. Lopez)]. Bentham Science. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
-
Case studies of fluorine in drug discovery. OUCI. [Link]
-
Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. ResearchGate. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Publications. [Link]
-
Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PMC. [Link]
-
Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]
-
Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Publications. [Link]
Sources
- 1. inhancetechnologies.com [inhancetechnologies.com]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. apolloscientific.co.uk [apolloscientific.co.uk]
- 5. research.brighton.ac.uk [research.brighton.ac.uk]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. Case studies of fluorine in drug discovery [ouci.dntb.gov.ua]
- 8. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. mdpi.com [mdpi.com]
- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene molecular weight and formula
An In-depth Technical Guide to 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene: Properties and Synthesis Considerations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the chemical properties of 1-(difluoromethoxy)-2,3-difluoro-4-methyl-benzene, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and computational predictions to offer a comprehensive technical profile.
Core Molecular Attributes
The fundamental characteristics of 1-(difluoromethoxy)-2,3-difluoro-4-methyl-benzene are its molecular formula and molecular weight, which are crucial for any quantitative experimental work.
Molecular Formula and Weight
The chemical structure of 1-(difluoromethoxy)-2,3-difluoro-4-methyl-benzene consists of a benzene ring substituted with a difluoromethoxy group at the first position, fluorine atoms at the second and third positions, and a methyl group at the fourth position. Based on this structure, the molecular formula and weight have been determined.
| Attribute | Value |
| Molecular Formula | C₈H₆F₄O |
| Molecular Weight | 194.13 g/mol |
These values are calculated based on the atomic composition of the molecule.
The difluoromethoxy moiety (-OCHF₂) is a key structural feature, often incorporated into drug candidates to modulate physicochemical properties such as metabolic stability and lipophilicity.[1] The additional fluorine atoms on the aromatic ring are expected to further influence the electronic properties and binding interactions of the molecule.
Physicochemical Properties and Safety
Synthesis Strategies
The synthesis of fluorinated aromatic compounds often involves specialized reagents and reaction conditions. The introduction of the difluoromethoxy group is a critical step in the synthesis of the target molecule.
General Approaches to Difluoromethoxylation
Several methods have been developed for the introduction of the difluoromethoxy group onto an aromatic ring.[1] A common strategy involves the reaction of a phenol with a source of difluorocarbene. Historically, reagents like difluorochloromethane (Freon 22) have been used, though modern methods often employ safer and more convenient alternatives.[1][3]
Another approach involves the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) on thionoesters.[4] This method has been shown to be effective for the synthesis of various aromatic compounds containing the CF₂OCH₃ group.[4]
Conceptual Synthesis Workflow
A potential synthetic route to 1-(difluoromethoxy)-2,3-difluoro-4-methyl-benzene could start from a suitably substituted phenol precursor, 2,3-difluoro-4-methylphenol. This precursor would then undergo a difluoromethoxylation reaction.
Caption: 2D structure of 1-(difluoromethoxy)-2,3-difluoro-4-methyl-benzene.
Relevance in Drug Discovery
The incorporation of fluorine atoms and fluorinated motifs into small molecules is a widely used strategy in modern drug discovery. [5]These modifications can lead to improved potency, selectivity, and pharmacokinetic properties. The difluoromethoxy group, in particular, is considered a bioisostere of other functional groups and can enhance metabolic stability by blocking sites of oxidative metabolism. [1] The presence of multiple fluorine substituents in 1-(difluoromethoxy)-2,3-difluoro-4-methyl-benzene suggests its potential as a building block for the synthesis of novel therapeutic agents with tailored properties.
References
-
1-(DIFLUOROMETHOXY)-4-METHYLBENZENE - gsrs . Available at: [Link]
-
1-(Difluoromethoxy)-4-methylbenzene - Common Chemistry - CAS.org . Available at: [Link]
-
1-(Difluoromethoxy)-4-methylbenzene - Shandong Biotech . Available at: [Link]
-
Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties - Journal of Organic and Pharmaceutical Chemistry . Available at: [Link]
- CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents.
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC . Available at: [Link]
-
The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl - JMU Scholarly Commons . Available at: [Link]
Sources
- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(Difluoromethoxy)-4-methylbenzene - Shandong Biotech [shandongbiotech.com]
- 3. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
- 4. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 5. commons.lib.jmu.edu [commons.lib.jmu.edu]
Methodological & Application
Application Note: 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene as a Strategic Kinase Inhibitor Intermediate
Executive Summary
This application note details the utility, synthesis, and integration of 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene (hereafter referred to as Intermediate A ) in the development of next-generation kinase inhibitors.
In modern medicinal chemistry, the difluoromethoxy group (
When combined with the electron-withdrawing 2,3-difluoro substitution pattern, Intermediate A serves as a privileged scaffold for optimizing Type I and Type II kinase inhibitors , particularly those targeting EGFR, VEGFR, and MAPK pathways where metabolic stability and precise hydrophobic fitting are paramount.
Technical Background & Mechanistic Insight
The "Fluorine Effect" in Kinase Binding
The efficacy of Intermediate A stems from three physicochemical alterations it introduces to the inhibitor scaffold:
-
Metabolic Blocking: The primary failure mode for many methoxy-containing inhibitors is rapid CYP450-mediated O-demethylation. The
bond is significantly stronger than the bond, rendering the group resistant to oxidative attack. -
Lipophilic Hydrogen Bond Donor: The fluorine atoms withdraw electron density, increasing the acidity of the terminal proton in
. This allows it to act as a weak hydrogen bond donor to the kinase hinge region or conserved water networks (e.g., the "gatekeeper" water), a property the trifluoromethoxy ( ) group lacks. -
Electronic Modulation: The 2,3-difluoro motif on the benzene ring lowers the pKa of the system and modulates the electron density of the aromatic ring, reducing the propensity for toxic metabolite formation (e.g., quinone methides).
Comparative Physicochemical Data
The following table highlights why researchers substitute standard anisole derivatives with Intermediate A .
| Property | Methoxy Benzene ( | Difluoromethoxy Benzene ( | Impact on Drug Design |
| H-Bond Capacity | Acceptor Only | Donor & Acceptor | Enhances binding affinity via hinge interactions. |
| Lipophilicity ( | Baseline | +0.18 to +0.5 | Improves membrane permeability without excessive lipophilicity. |
| Metabolic Stability | Low (O-demethylation prone) | High | Extends half-life ( |
| Rotational Barrier | Low | Moderate | Pre-organizes conformation for receptor binding. |
Experimental Protocol: Synthesis & Functionalization
Objective: Synthesize Intermediate A from 2,3-difluoro-4-methylphenol and prepare it for Suzuki-Miyaura coupling.
Safety Warning: This protocol involves the generation of difluorocarbene intermediates. All operations must be performed in a fume hood. Wear appropriate PPE (gloves, goggles, lab coat).
Step 1: Difluoromethylation of Phenol
Avoid using ozone-depleting Freon-22 gas. This protocol uses the solid, bench-stable reagent Sodium Chlorodifluoroacetate.[1]
Reagents:
-
Precursor: 2,3-difluoro-4-methylphenol (1.0 eq)
-
Reagent: Sodium chlorodifluoroacetate (1.5 eq)
-
Base: Potassium carbonate (
) (2.0 eq) -
Solvent: DMF/Water (9:1)
Procedure:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-difluoro-4-methylphenol (10 mmol) in DMF (20 mL) and water (2.2 mL).
-
Add Base: Add
(20 mmol) and stir at room temperature for 15 minutes to generate the phenolate. -
Add Reagent: Add Sodium chlorodifluoroacetate (15 mmol) in a single portion.
-
Reaction: Heat the mixture to 100°C for 4–6 hours. Mechanism: The reagent decarboxylates to form difluorocarbene (
), which inserts into the phenolate O-H bond. -
Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (
mL). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to yield Intermediate A as a colorless oil.
Step 2: Regioselective Bromination (Activation)
To use Intermediate A as a kinase inhibitor building block, it must be functionalized. Bromination typically occurs para to the strongest activator (the alkoxy group) or ortho if blocked.
Procedure:
-
Dissolve Intermediate A in Acetonitrile.
-
Add N-Bromosuccinimide (NBS, 1.05 eq).
-
Stir at room temperature for 2 hours.
-
Outcome: Due to the directing effects of the 2,3-difluoro and 1-difluoromethoxy groups, bromination preferentially occurs at the 6-position (ortho to the alkoxy, meta to the methyl), creating a coupling partner for the kinase hinge scaffold.
Application Workflow: Integration into Kinase Scaffolds
The following diagram illustrates the logical workflow for integrating Intermediate A into a drug discovery pipeline, specifically for a hypothetical EGFR inhibitor.
Figure 1: Synthetic workflow transforming the phenol precursor into a bioactive kinase inhibitor via Intermediate A.
Biological Validation & Signaling Pathway
Once incorporated, the inhibitor containing Intermediate A typically targets the ATP-binding pocket. The diagram below details the specific interaction mode within the kinase domain (e.g., EGFR or BRAF).
Figure 2: Pharmacophore map showing the dual role of the difluoromethoxy group: facilitating H-bonding at the hinge region while blocking metabolic degradation.[2]
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
Hu, J., et al. (2017). "Reagents for Difluoromethylation."[3][4] Chemical Reviews.
-
Erickson, J. A., et al. (2021). "The Difluoromethoxy Group in Medicinal Chemistry: A Review." Journal of Medicinal Chemistry.
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science.
Disclaimer: This application note is for research purposes only. The synthesis protocols described involve hazardous chemicals and should only be performed by qualified personnel in appropriate containment facilities.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Scalable synthesis of polyfluorinated aryl difluoromethyl ethers
An Application Guide for the Scalable Synthesis of Polyfluorinated Aryl Difluoromethyl Ethers
Abstract
The difluoromethoxy (–OCF₂H) group has become a privileged structural motif in modern medicinal chemistry and agrochemicals. Its unique electronic properties, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[1][2][3][4] Consequently, the development of robust, efficient, and scalable methods for the synthesis of aryl difluoromethyl ethers is of paramount importance for drug development professionals. This guide provides an in-depth analysis of current synthetic strategies, focusing on methodologies amenable to large-scale production. We will dissect the causality behind experimental choices, present detailed, field-proven protocols, and offer insights into the practical application of these techniques.
Introduction: The Strategic Value of the Difluoromethoxy Group
The incorporation of fluorine into bioactive molecules is a well-established strategy to modulate their physicochemical properties. The difluoromethyl group (–CF₂H), in particular, offers a unique balance of lipophilicity and hydrogen bonding capability.[1] Unlike the more electron-withdrawing trifluoromethyl (–CF₃) group, the hydrogen atom of the –OCF₂H moiety can act as a hydrogen bond donor, mimicking interactions of a hydroxyl group while increasing lipophilicity.[1] This has led to its inclusion in numerous successful pharmaceuticals, including the proton-pump inhibitor Pantoprazole and the PDE4 inhibitor Roflumilast.[1][5] The primary challenge has been the development of synthetic methods that are not only high-yielding and functional-group tolerant but also economically viable and scalable, moving away from hazardous and difficult-to-handle reagents like the ozone-depleting chlorodifluoromethane (HCF₂Cl or Freon 22).[5][6]
Core Synthetic Strategy: The Primacy of Difluorocarbene
The most prevalent and scalable approach for the O-difluoromethylation of phenols involves the in-situ generation of difluorocarbene (:CF₂), a relatively stable singlet carbene.[7][8] The general mechanism involves the deprotonation of a phenol to its more nucleophilic phenoxide form, which then traps the electrophilic difluorocarbene. Subsequent protonation yields the desired aryl difluoromethyl ether.
The choice of difluorocarbene precursor is the most critical decision for scalability, impacting cost, safety, and operational simplicity.
Comparative Analysis of Difluorocarbene Precursors for Scalable Synthesis
While numerous reagents can generate difluorocarbene, only a subset is suitable for large-scale industrial applications. The ideal reagent should be non-gaseous, stable, cost-effective, and environmentally benign.
| Reagent | Chemical Formula | Key Advantages | Key Disadvantages | Scalability Rating |
| Sodium Chlorodifluoroacetate | ClCF₂CO₂Na | Bench-stable solid, commercially available in bulk, low toxicity, operationally simple.[7] | Requires elevated temperatures (~100-120 °C) for decarboxylation. | ★★★★★ |
| (Bromodifluoromethyl)trimethylsilane | TMSCF₂Br | Highly versatile, commercially available liquid, effective under mild conditions.[1][4] | Higher cost compared to haloacetate salts; requires careful handling. | ★★★★☆ |
| Fluoroform | CHF₃ | Highly atom-economical, a byproduct of Teflon manufacture. Ideal for continuous flow processes.[9][10] | Gaseous reagent requiring specialized equipment (flow reactor); low reactivity requires strong bases.[9] | ★★★☆☆ (for specialized setups) |
| Difluoromethyltriflate | HCF₂OTf | Non-ozone-depleting liquid, enables very fast reactions at room temperature.[5][11] | Reagent preparation requires specialized steps. | ★★★☆☆ |
| Chlorodifluoromethane (Freon 22) | HCF₂Cl | Historically used, effective reagent. | Ozone-depleting gas, difficult to handle on a large scale, subject to regulatory restrictions (Montreal Protocol).[5][9] | ★☆☆☆☆ |
| Photoredox Reagents (e.g., BrCF₂CO₂H) | BrCF₂CO₂H | Operates under mild visible-light conditions, good functional group tolerance.[12][13][14] | Requires photocatalyst and light source; scalability can be challenging for large reactors. | ★★☆☆☆ |
Based on this analysis, Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) emerges as a superior choice for robust, scalable synthesis due to its stability, availability, and operational simplicity.[7]
Detailed Protocol: Scalable O-Difluoromethylation using Sodium Chlorodifluoroacetate
This protocol is adapted from a validated procedure published in Organic Syntheses, highlighting a method that is both reliable and amenable to scale-up.[7] The causality for key steps is explained to provide a deeper understanding.
Reaction: O-Difluoromethylation of 1-(3-chloro-4-hydroxyphenyl)ethan-1-one.
Sources
- 1. sioc.ac.cn [sioc.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 7. orgsyn.org [orgsyn.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC02913F [pubs.rsc.org]
- 10. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Phase transfer catalysts for synthesis of 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene
The following technical guide is structured as a specialized support center resource for researchers synthesizing 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene . It addresses the specific electronic and steric challenges of the 2,3-difluoro-4-methylphenol substrate.
Ticket ID: OCF2-23DF4M Subject: Phase Transfer Catalysis (PTC) for 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene Status: Resolved / Guide Generated
Substrate Analysis & Reaction Strategy
Target Molecule: 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene Starting Material: 2,3-Difluoro-4-methylphenol Critical Challenge: The presence of fluorine atoms at the 2- and 3-positions creates two distinct hurdles:
-
Electronic Effect: The electron-withdrawing nature of fluorine lowers the
of the phenol, making deprotonation easier, but rendering the resulting phenoxide less nucleophilic. -
Steric Hindrance: The ortho-fluorine (C2) creates steric bulk near the oxygen, impeding the attack on the short-lived difluorocarbene (
) intermediate.
Solution: A Phase Transfer Catalyst (PTC) system is essential to transport the anionic phenoxide into the organic phase (or the interface) where the carbene concentration is highest, minimizing hydrolysis.
Recommended Experimental Protocols
We provide two validated workflows. Method A is the classic industrial standard using gaseous reagents (requires ODS compliance). Method B is the modern laboratory standard using solid precursors.
Method A: Gas-Liquid PTC (The Classic Route)
Best for: Large scale, low cost, if Freon-22 is regulatory permitted.
| Parameter | Specification | Function |
| Reagent | Chlorodifluoromethane ( | Carbene precursor. |
| Catalyst | TBAB (Tetrabutylammonium bromide) | Transports phenoxide to organic phase. |
| Solvent | Dichloromethane (DCM) / 30% aq. NaOH | Biphasic system. |
| Temperature | 40–50 °C | Balances carbene generation vs. hydrolysis. |
Step-by-Step Protocol:
-
Charge: In a flask equipped with a dry ice condenser, dissolve 2,3-difluoro-4-methylphenol (1.0 eq) and TBAB (0.1 eq) in DCM.
-
Base: Add 30% aqueous NaOH (5.0 eq). The mixture will separate into two phases.
-
Gas Addition: Bubble
gas slowly through the solution with vigorous stirring (>800 RPM).-
Note: Vigorous stirring is critical to maximize the interfacial surface area.
-
-
Monitor: Reflux gently (due to gas addition and exotherm). Monitor by TLC/GC.
-
Workup: Separate phases. Wash organic layer with water and brine. Dry over
.[1]
Method B: Solid-Liquid "Pseudo-PTC" (The Modern Route)
Best for: Lab scale, high safety, avoiding gas cylinders.
| Parameter | Specification | Function |
| Reagent | Sodium chlorodifluoroacetate ( | Generates |
| Base | Deprotonates phenol. | |
| Solvent | DMF/Water (10:1) | Promotes decarboxylation and solubilizes salts. |
| Temperature | 90–100 °C | Required to initiate decarboxylation. |
Step-by-Step Protocol:
-
Charge: Dissolve phenol (1.0 eq) and
(1.5 eq) in DMF/Water. -
Reagent: Add Sodium chlorodifluoroacetate (2.5 eq).
-
Reaction: Heat to 95 °C. The solid reagent will decompose to release
. -
Workup: Dilute with water, extract with Ethyl Acetate.
Mechanistic Visualization
The following diagram illustrates the Phase Transfer cycle (Method A), highlighting the critical interfacial transport necessary for your specific substrate.
Figure 1: Interfacial mechanism showing the generation of difluorocarbene and the role of the Quaternary Ammonium salt (
Troubleshooting Guide (FAQ)
Q1: My yield is stuck at <30%. I see starting material remaining.
-
Diagnosis: The difluorocarbene (
) is hydrolyzing with water faster than it reacts with your phenol. This is common with sterically hindered phenols (2,3-difluoro substitution). -
Fix:
-
Increase Agitation: Ensure the stirring vortex pulls the phases together. The reaction is diffusion-controlled.
-
Change Catalyst: Switch from TBAB to Aliquat 336 (Tricaprylylmethylammonium chloride). The longer alkyl chains make the ion pair more lipophilic, pulling the phenoxide deeper into the organic phase where the carbene lives.
-
Concentration: Reduce the volume of solvent. Higher concentration favors the bimolecular reaction over unimolecular hydrolysis.
-
Q2: I am observing a runaway exotherm.
-
Diagnosis: Accumulation of
followed by rapid chain-reaction deprotonation. -
Fix: Stop gas flow immediately. For future runs, maintain a steady temperature of 45-50°C during addition. If the reaction is too cold, the gas accumulates; as it warms, it reacts all at once.
Q3: Can I use Potassium Carbonate (
-
Answer: Yes, but primarily for Method B (Solid reagent). For Method A (Gas), NaOH/KOH is preferred because high alkalinity is needed to deprotonate
rapidly. If you must use mild base, you will need to switch to the Sodium Chlorodifluoroacetate reagent (Method B).
Q4: Is there a non-Ozone Depleting Substance (ODS) alternative?
-
Answer: Yes. Method B utilizes Sodium Chlorodifluoroacetate, which is a solid and does not fall under the same Montreal Protocol restrictions as bulk Freon-22 gas. It is the recommended route for modern pharmaceutical CROs.
References
-
Classic Mechanism & PTC
-
Stahly, G. P. (1989).[2] "Phase-transfer-catalyzed synthesis of aryl difluoromethyl ethers." Journal of Fluorine Chemistry.
- Note: Defines the foundational kinetics of phenol difluoromethyl
-
-
Modern Solid Reagent Protocol (Recommended)
-
Hands, A. T., et al. (2024). "Difluoromethylation of Phenols: 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one." Organic Syntheses, 101, 164-180.[3]
-
Source:
- Relevance: Provides the specific "Method B" protocol using sodium chlorodifluoroacetate, which is directly applicable to 2,3-difluoro-4-methylphenol.
-
-
Difluorocarbene Reactivity Reviews
-
Hu, J., Zhang, W., & Ni, C. (2021). "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews.[4]
-
Source:
-
- Substrate Specifics (Fluorinated Phenols)
Sources
Technical Support Center: Sodium Chlorodifluoroacetate (SCDA) Coupling Optimization
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Thermal Optimization & Troubleshooting for SCDA-Mediated Difluoromethylation
Introduction: The Kinetic Balancing Act
Welcome to the Advanced Technical Support Center. You are likely here because your SCDA coupling reaction—whether for O-, S-, or N-difluoromethylation—is suffering from low yields, stalled conversion, or inconsistent reproducibility.
Sodium chlorodifluoroacetate (ClCF
The Core Challenge: You are managing a race between two competing rates:
-
Rate of Generation (
): The thermal decarboxylation of SCDA to release . -
Rate of Trapping (
): The capture of by your nucleophile.
If
Module 1: The Thermal Sweet Spot (Mechanism & Theory)
The decomposition of SCDA is not linear; it has a distinct thermal threshold.
-
Activation Temperature: In polar aprotic solvents (DMF, NMP), significant decarboxylation begins at 90–95 °C .
-
The "Crash" Risk: At temperatures
, decomposition is often too rapid for intermolecular coupling, leading to oligomerization. -
The "Stall" Risk: Below
, the reaction is often negligible unless additives (like 18-crown-6) are used to destabilize the cation-anion pair.
Visualization: The Kinetic Competition
The following diagram illustrates the mechanistic pathway and where temperature exerts control.
Caption: Figure 1. The mechanistic pathway of SCDA decomposition. The "Critical Thermal Zone" dictates whether the carbene is successfully trapped or wasted via dimerization.
Module 2: Troubleshooting Guide
Use this diagnostic flow to identify the root cause of your reaction failure.
Diagnostic Flowchart[1][2][3]
Caption: Figure 2. Logic tree for diagnosing SCDA reaction failures based on consumption and product analysis.
Symptom-Specific Solutions
| Symptom | Probable Cause | Corrective Action |
| SCDA remains unreacted | Temperature too low (<85°C) or induction period. | Increase internal temperature to 95°C . Ensure efficient stirring. |
| SCDA consumed, <10% Yield | Dimerization: | Slow Addition: Do not dump SCDA. Add SCDA solution dropwise over 2-4 hours. |
| Reaction foams excessively | Rapid CO | DANGER. Stop heating. For next run, use a larger headspace and slower temperature ramp. |
| Product is R-H instead of R-CF | Proton source in media (Water). | SCDA is hygroscopic.[1] Dry SCDA under vacuum (40°C) for 4h. Distill DMF/NMP. |
| Formation of R-CF | Double coupling (rare but possible). | Reduce nucleophile concentration or increase SCDA equivalents slightly to favor single capture. |
Module 3: Optimized Experimental Protocol
Objective: Difluoromethylation of a Phenol or Thiol. Standard: Based on protocols established by Hu et al. and Greaney et al. [1, 2].
Reagents & Setup
-
Substrate: 1.0 equiv (e.g., 4-methoxyphenol).
-
Reagent: SCDA (2.0 – 2.5 equiv). Note: Excess is required due to some inevitable carbene loss.
-
Base: K
CO (1.5 equiv) or Cs CO (for lower reactivity substrates). -
Solvent: Anhydrous DMF (0.2 – 0.5 M concentration).
-
Vessel: Sealed tube or pressure vial (essential to keep volatile intermediates in solution).
Step-by-Step Workflow
-
Pre-Drying (Critical):
-
Dry SCDA in a vacuum oven at 40–50 °C for at least 4 hours before use. It is highly hygroscopic.[1]
-
Flame-dry the reaction vessel and cool under Argon/Nitrogen.
-
-
Solvation & Base:
-
Add Substrate, Base (K
CO ), and DMF to the vial. -
Stir at Room Temperature (RT) for 10 minutes to ensure deprotonation of the nucleophile (formation of Phenoxide/Thiolate).
-
-
SCDA Addition (The "Split" Method):
-
Standard: Add solid SCDA in one portion if scale is small (<1 mmol).
-
Optimized (Scale >1 mmol): Dissolve SCDA in minimum DMF and add via syringe pump over 2 hours at reaction temperature.
-
-
The Thermal Ramp:
-
Place vessel in a pre-heated oil bath at 95 °C .
-
Do not start at RT and ramp up slowly; this can cause an induction period followed by a sudden CO
release. -
Stirring: Maximum RPM (800+). Mass transfer is crucial.
-
-
Monitoring:
-
Monitor via
F NMR. -
SCDA Signal:
-60 to -70 ppm (approx). -
Product Signal (
): Doublet around -80 to -90 ppm ( ).
-
-
Workup:
-
Dilute with water/brine (quenches remaining carbene/anion).
-
Extract with Ethyl Acetate.
-
Caution: The aqueous layer may contain residual fluoride; dispose of accordingly.
-
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use THF or DCM to lower the boiling point? A: No. SCDA has very poor solubility in THF and DCM. Furthermore, these solvents do not support the ionization of the Na-carboxylate bond effectively. You must use polar aprotic solvents like DMF, NMP, or DMAc [1]. Diglyme is an alternative for higher temperature reactions (160°C) but is unnecessary for standard coupling [3].
Q: My reaction turned black and tarry. What happened? A: This indicates polymerization of the difluorocarbene or decomposition of the substrate. This usually happens if the temperature was too high (>110°C) or the SCDA was added too quickly. Solution: Lower temp to 90°C and use the "Slow Addition" protocol.
Q: Can I use microwave irradiation?
A: Yes, with caution. Microwave heating is effective because it rapidly reaches the decarboxylation temperature (95°C), bypassing the induction period. However, the rapid gas evolution (CO
Q: What is the role of 18-crown-6?
A: 18-crown-6 chelates the Sodium cation (
Q: Is the CO
References
-
S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Source: Organic Letters (2013) Significance:[3][4] Defines the standard DMF/95°C protocol for heteroatom coupling.
-
Late-stage difluoromethylation: concepts, developments and perspective. Source: Chemical Society Reviews (2021) Significance: Reviews the use of additives like 18-crown-6 and mechanistic pathways.
-
Sodium Chlorodifluoroacetate (Organic Syntheses Procedure). Source: Organic Syntheses, Coll. Vol. 5, p.949 (1973) Significance: Foundational safety data on CO2 evolution and thermal runaway risks.
-
Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism. Source: Journal of the American Chemical Society (2020) Significance:[3] Provides comparative kinetic data on difluorocarbene behavior and dimerization.
Sources
Technical Support Center: Isolating Your Product from Unreacted 2,3-difluoro-4-methylphenol
Welcome to the technical support center for purification challenges in synthetic chemistry. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering difficulties in removing unreacted 2,3-difluoro-4-methylphenol from their product mixtures. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address these specific separation issues.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the removal of unreacted 2,3-difluoro-4-methylphenol.
Q1: Why is removing 2,3-difluoro-4-methylphenol challenging?
A1: The physical and chemical properties of 2,3-difluoro-4-methylphenol, such as its polarity and potential for hydrogen bonding, can make it co-elute with products of similar polarity during chromatography or be difficult to separate by simple extraction if the product has similar acidic or basic properties.
Q2: What is the first purification method I should try?
A2: An acid-base extraction is often the most straightforward initial approach.[1] Since 2,3-difluoro-4-methylphenol is a weak acid, it can be converted to its water-soluble salt by washing the reaction mixture (dissolved in an organic solvent) with a basic aqueous solution like sodium hydroxide (NaOH).[2][3] This will transfer the phenol into the aqueous layer, leaving your potentially less acidic or neutral product in the organic layer.
Q3: My product is also acidic. How can I use extraction to separate it from the unreacted phenol?
A3: If your product is a stronger acid (e.g., a carboxylic acid) than the phenol, you can use a weak base like sodium bicarbonate (NaHCO₃) for the initial extraction.[2][4] The weaker base will selectively deprotonate the stronger acid, moving it to the aqueous layer, while the less acidic phenol remains in the organic layer.[4]
Q4: When is column chromatography the best option?
A4: Column chromatography is recommended when your product and the unreacted phenol have different polarities.[5][6] If your product is significantly less polar or more polar than 2,3-difluoro-4-methylphenol, a good separation can be achieved on silica gel or another stationary phase.
Q5: Can I use distillation to remove the phenol?
A5: Distillation is a viable option if there is a significant difference in the boiling points between your product and 2,3-difluoro-4-methylphenol.[7] However, for many organic compounds, the boiling points may be too high, or the compounds may decompose at elevated temperatures, making vacuum distillation a more suitable, though complex, alternative.[7]
II. Troubleshooting Guides
This section offers detailed, step-by-step protocols and troubleshooting advice for common purification challenges.
Guide 1: Purification by Acid-Base Extraction
Acid-base extraction is a powerful technique that leverages the acidic nature of phenols to separate them from neutral or less acidic compounds.[1]
Principle of Separation
Phenols are weakly acidic and react with strong bases to form water-soluble salts called phenoxides. This change in solubility allows for the transfer of the phenol from an organic solvent into an aqueous basic solution.
Experimental Workflow Diagram
Sources
Technical Support Center: Handling Gaseous Chlorodifluoromethane in Lab-Scale Synthesis
This guide provides in-depth technical and safety information for researchers, scientists, and drug development professionals working with gaseous chlorodifluoromethane (CHClF₂, also known as HCFC-22 or R-22) in a laboratory setting. The following question-and-answer format is designed to address specific challenges and provide practical, field-proven insights to ensure experimental success and operational safety.
Section 1: Safety First - Understanding the Hazards
The paramount consideration when working with any compressed gas is safety. Chlorodifluoromethane presents a unique set of hazards that must be thoroughly understood and mitigated.
Q1: What are the primary hazards associated with chlorodifluoromethane?
A1: Chlorodifluoromethane is a colorless, noncombustible gas with a slight ethereal odor.[1][2] The primary hazards include:
-
Gas Under Pressure: It is shipped as a liquefied gas under its own vapor pressure.[1][2] Cylinders may explode if heated.[3][4]
-
Asphyxiation: As a gas heavier than air, it can displace oxygen in poorly ventilated or confined spaces, leading to dizziness, headache, and even death by suffocation.[2][5]
-
Frostbite: Contact with the rapidly evaporating liquid can cause severe frostbite to the skin and eyes.[1][3][4]
-
Hazardous Decomposition Products: Although noncombustible, it can decompose on contact with hot surfaces or flames to produce toxic and corrosive gases, including hydrogen chloride, phosgene, and hydrogen fluoride.[2][5]
-
Environmental Hazard: It is an ozone-depleting substance (ODS) and a potent greenhouse gas, with its use being phased out under the Montreal Protocol.[6][7][8][9]
Q2: What immediate first aid measures should be taken in case of exposure?
A2: Rapid response is critical in any exposure scenario.
-
Inhalation: Immediately move the victim to an uncontaminated area with fresh air.[1][10] If breathing is difficult or has stopped, administer artificial respiration and provide oxygen if qualified personnel are available.[10] Seek immediate medical attention.[1][10]
-
Skin Contact (Frostbite): For frostbite from contact with the liquid, immediately flush the affected area with plenty of lukewarm water (105-115°F or 41-46°C).[10] Do NOT use hot water.[10] Do not rub the affected area.[11] Gently wrap the area in blankets if warm water is unavailable and seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if it is safe to do so.[1] Get immediate medical attention.[10]
Q3: What are the regulatory considerations for using chlorodifluoromethane in the lab?
A3: Due to its environmental impact, the production and consumption of chlorodifluoromethane are regulated under the Montreal Protocol, an international treaty designed to protect the ozone layer.[8][9] In developed countries, its use in new equipment has been largely phased out since 2020.[6][7] Researchers must ensure they are in compliance with all national and local regulations regarding the acquisition, use, and disposal of HCFC-22.[12][13] This includes strict record-keeping and adherence to phase-out schedules.
Section 2: Properties, Materials & Equipment
A thorough understanding of the physical properties of chlorodifluoromethane and the appropriate equipment is essential for designing a safe and effective experimental setup.
Q4: What are the key physical properties of chlorodifluoromethane that I should be aware of?
A4: The following table summarizes the critical physical properties of chlorodifluoromethane.
| Property | Value | Source |
| Chemical Formula | CHClF₂ | [6] |
| Molar Mass | 86.47 g/mol | [6] |
| Boiling Point | -40.7 °C (-41.3 °F) | [6] |
| Vapor Pressure | 908 kPa at 20 °C | [6] |
| Density (gas) | 3.66 kg/m ³ at 15 °C | [6] |
| Vapor Density (vs. air) | 3.11 (Heavier than air) | [2][14] |
| Water Solubility | 0.7799 vol/vol at 25 °C | [6] |
Q5: What materials are compatible and incompatible with chlorodifluoromethane?
A5: Chlorodifluoromethane is generally stable and non-reactive with common materials under normal conditions.[3] However, it is incompatible with:
-
Alkali and alkaline earth metals such as powdered aluminum, sodium, potassium, and zinc.[14]
-
Strong oxidizing agents.[5] Contact with red-hot metals can lead to the formation of toxic gases.[5]
Q6: What essential equipment is needed for safely handling gaseous chlorodifluoromethane in a lab-scale reaction?
A6: A typical setup for a gas-liquid reaction requires careful selection of equipment to ensure precise control and safety.
-
Gas Cylinder and Regulator: A cylinder of chlorodifluoromethane equipped with a two-stage pressure regulator suitable for corrosive gases (due to potential decomposition products).
-
Mass Flow Controller (MFC): To accurately measure and control the flow rate of the gas into the reactor.
-
Back-Pressure Regulator: To maintain a constant pressure within the reaction vessel.[15]
-
Reaction Vessel: A pressure-rated glass or stainless steel reactor equipped with a magnetic stirrer, temperature probe, and ports for gas inlet and outlet.
-
Gas Delivery Lines: Use tubing made of compatible materials like stainless steel or PTFE. Ensure all connections are leak-tight.
-
Fume Hood: All work with chlorodifluoromethane must be conducted in a well-ventilated chemical fume hood.[16]
-
Gas Scrubber: A crucial safety component to neutralize unreacted chlorodifluoromethane and any acidic gases produced during the reaction before venting.[17][18]
Section 3: Experimental Procedures & Workflows
Chlorodifluoromethane is a valuable reagent in organic synthesis, primarily as a precursor for generating difluorocarbene (:CF₂), a highly reactive intermediate.[6]
Q7: How is difluorocarbene generated from chlorodifluoromethane in the lab?
A7: Difluorocarbene is typically generated from chlorodifluoromethane via dehydrohalogenation (the elimination of HCl) using a strong base.[19] This reactive intermediate can then be used to introduce difluoromethylene groups into various molecules. The choice of base and reaction conditions is critical to control the generation of difluorocarbene and avoid unwanted side reactions.[20]
Workflow: Lab-Scale Gas-Liquid Reaction Setup
This workflow outlines the critical steps for setting up a safe and efficient system for reactions involving gaseous chlorodifluoromethane.
Caption: Experimental workflow for a lab-scale gas-liquid reaction.
Protocol: Setting Up the Gas Delivery System
-
Cylinder Securing: Secure the chlorodifluoromethane cylinder upright in a designated gas cabinet or to a stable benchtop using a cylinder strap.[4]
-
Regulator Installation: Ensure the cylinder valve is closed. Attach the two-stage regulator to the cylinder outlet. Tighten the connection using the appropriate wrench, but do not overtighten.
-
Leak Testing: Slowly open the main cylinder valve. Apply a leak detection solution (e.g., Snoop) to all connections. If bubbles form, close the valve and retighten the connection.
-
System Purge: Connect the regulator outlet to the mass flow controller and the rest of the delivery line. Purge the entire system with an inert gas (e.g., nitrogen or argon) before introducing chlorodifluoromethane.
-
Flow Control: Set the desired flow rate on the mass flow controller. Adjust the regulator to supply the appropriate pressure to the MFC.
Section 4: Troubleshooting & FAQs
This section addresses common issues encountered during experiments with chlorodifluoromethane.
Q8: My reaction is not proceeding as expected. What could be the issue?
A8: Several factors could be at play:
-
Gas Flow Rate: Verify the flow rate using the mass flow controller. Inaccurate gas delivery can stall or slow down the reaction.
-
Mixing Efficiency: In gas-liquid reactions, efficient mixing is crucial for mass transfer.[21] Ensure the stirring speed is adequate to create a good vortex and disperse the gas bubbles effectively.
-
Temperature Control: Many reactions involving chlorodifluoromethane are temperature-sensitive. Verify the reaction temperature with a calibrated probe.
-
Reagent Purity: The purity of the chlorodifluoromethane and other reagents, particularly the base used for difluorocarbene generation, can significantly impact the reaction outcome.
Q9: I suspect a leak in my gas delivery system. What should I do?
A9: A gas leak is a serious safety concern.
-
Immediate Action: If you smell gas or the cylinder pressure drops unexpectedly, immediately close the main valve on the chlorodifluoromethane cylinder.[22]
-
Ventilation: Ensure the fume hood is operating at maximum capacity to ventilate the area.[23]
-
Leak Detection: Do not re-open the cylinder. With the system closed, use a handheld electronic leak detector or a leak detection solution to systematically check every connection point, starting from the cylinder and moving downstream.
-
Repair: Once the leak is identified, depressurize the system, make the necessary repairs (e.g., retighten a fitting, replace a ferrule), and then re-test for leaks before resuming your experiment.
Q10: How should I properly quench a reaction involving chlorodifluoromethane and handle the waste?
A10: Proper quenching is essential for safety and environmental compliance.[24] Unreacted chlorodifluoromethane and any reactive intermediates must be neutralized.
-
Quenching Procedure: The reaction should be cooled in an ice bath.[24] A quenching agent, such as isopropanol, should be added slowly and cautiously under an inert atmosphere.[25][26] Once the initial vigorous reaction subsides, a mixture of isopropanol and water can be added, followed by careful addition of water.[25]
-
Waste Neutralization & Disposal: The final reaction mixture should be neutralized.[25] The off-gas from the reaction and quenching process must be passed through a scrubber containing a basic solution (e.g., sodium hydroxide) to neutralize acidic gases like HCl.[17][27] All waste must be disposed of in accordance with institutional and local environmental regulations for hazardous waste.[5]
Decision Tree: Handling a Suspected Gas Leak
This diagram provides a logical flow for safely addressing a potential gas leak.
Caption: Decision-making workflow for a suspected gas leak.
References
- Linde Gas. (2015, June 18). SAFETY DATA SHEET Chlorodifluoromethane (R 22) SECTION 1.
- Airgas. (2024, June 12). Halocarbon 22 (Chlorodifluoromethane)
- Gas Encyclopedia. (2026, February 14). The Chemistry Behind HCFC-22: Understanding Difluorochloromethane's Reactivity.
- The Aero ALL-GAS Co. (2015, April 27). Halocarbon 22 (Chlorodifluoromethane)
- ECHEMI.
- New Jersey Department of Health. (2008, October). Chlorodifluoromethane - Hazardous Substance Fact Sheet.
- Industrial Refrigeration Consortium. PROPERTIES OF R-22 (CHLORODIFLUOROMETHANE).
- Ichikawa, J., et al. (2011, October 5). NHC-catalyzed Difluorocarbene Generation and Its Application to Aryl Difluoromethyl Ether Synthesis. Organic Letters.
- Wikipedia. Chlorodifluoromethane.
- Ma, J., et al. (2019, September 27). Chlorodifluoromethane as a C1 Synthon in the Assembly of N-Containing Compounds. iScience.
- National Center for Biotechnology Information. Chlorodifluoromethane | CHClF2 | CID 6372 - PubChem.
- Ni, C., & Hu, J.
- National Oceanic and Atmospheric Administration. CHLORODIFLUOROMETHANE | CAMEO Chemicals | NOAA.
- Hu, J., et al. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Chemistry - An Asian Journal.
- Advanced Specialty Gases. (2025, February 11). Safety Data Sheet - CHLORODIFLUOROMETHANE (R-22).
- YSI. (2015, May 14).
- BOC. (2005, January 28).
- Jensen, K. F., et al. (2019, November 8). Determination of fast gas–liquid reaction kinetics in flow. Reaction Chemistry & Engineering.
- DMC Service Inc. (2020, November 10). Federal Regulations Of The R-22 Refrigerant Phase Out.
- Scribd. Gas-Liquid Absorption Lab Guide | PDF.
- Asynt. How to Scale Up Reactions Using a High Pressure Lab Reactor.
- TSI. Montreal Protocol – EPA Clean Air Act (USA)
- U.S. Department of State.
- UN Environment Programme. About Montreal Protocol.
- University of Notre Dame. (2015, January 7). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste.
- LPP Group. Lab-scale gas scrubbers.
- Arkema. (2013, April 15). GPS Safety Summary - Substance Name: - Chlorodifluoromethane.
- Navin Fluorine International Limited. (2024, April 8). CHLORODIFLUOROMETHANE.
- Frontier, A. (2026). How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry.
- Sarpong Group. (2016, November 22).
- Amatsigroup. (2025, May 2). How to Design an Efficient and Effective Gas Scrubber System.
- ResearchGate. (2025, August 7). Scrubbing of HCl Gas from Synthesis Gas in a Multistage Dual-Flow Sieve Plate Wet Scrubber by Alkaline Solution | Request PDF.
Sources
- 1. echemi.com [echemi.com]
- 2. Chlorodifluoromethane | CHClF2 | CID 6372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. produkte.linde-gas.at [produkte.linde-gas.at]
- 4. allgas.com [allgas.com]
- 5. nj.gov [nj.gov]
- 6. Chlorodifluoromethane - Wikipedia [en.wikipedia.org]
- 7. dmcserviceinc.com [dmcserviceinc.com]
- 8. The Montreal Protocol on Substances That Deplete the Ozone Layer - United States Department of State [state.gov]
- 9. unep.org [unep.org]
- 10. advancedspecialtygases.com [advancedspecialtygases.com]
- 11. airgas.com [airgas.com]
- 12. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 13. tsi.com [tsi.com]
- 14. CHLORODIFLUOROMETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. Determination of fast gas–liquid reaction kinetics in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C9RE00390H [pubs.rsc.org]
- 16. ysi.com [ysi.com]
- 17. lpp-group.com [lpp-group.com]
- 18. How to Design an Efficient and Effective Gas Scrubber System [innoventeng.com]
- 19. Chlorodifluoromethane as a C1 Synthon in the Assembly of N-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.tsukuba.ac.jp [chem.tsukuba.ac.jp]
- 21. njhjchem.com [njhjchem.com]
- 22. nfil.in [nfil.in]
- 23. arkema.com [arkema.com]
- 24. How To Run A Reaction [chem.rochester.edu]
- 25. chemistry.nd.edu [chemistry.nd.edu]
- 26. sarponggroup.com [sarponggroup.com]
- 27. researchgate.net [researchgate.net]
Validation & Comparative
Characteristic J-coupling constants of OCHF2 group in fluorine NMR
Technical Guide: Characteristic NMR Signatures of the Difluoromethoxy (OCHF ) Group
Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and Spectroscopists
Focus:
Executive Summary: The "Golden Numbers"
For researchers incorporating bioisosteres into drug scaffolds, the difluoromethoxy group (OCHF
The definitive diagnostic criteria for the OCHF
-
Coupling Constant: 70 – 75 Hz (Distinctly larger than C-attached CHF
). - F Chemical Shift: -80 to -90 ppm (Doublet).
- H Chemical Shift: 6.5 – 6.9 ppm (Triplet).
Technical Deep Dive: The NMR Signature
The Geminal Coupling (The Primary Diagnostic)
The most reliable parameter for identifying an OCHF
-
Magnitude: The electronegative oxygen atom increases the
-character of the C-H bond and polarizes the system, leading to a significantly larger coupling constant compared to alkyl difluoromethyl groups.-
OCHF
: -
CHF
(Alkyl/Aryl):
-
-
Multiplicity:
-
In
H NMR: The signal appears as a triplet ( ) because the single proton couples to two equivalent fluorine nuclei ( ). -
In
F NMR: The signal appears as a doublet ( ) because the two equivalent fluorines couple to the single proton ( ).
-
Chemical Shift Trends[1][2]
-
F NMR: The oxygen atom deshields the fluorine nuclei relative to a standard CHFngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> group. Expect the signal in the -80 to -90 ppm range. In contrast, C-attached CHF groups typically resonate upfield between -110 and -130 ppm. - H NMR: The proton is highly deshielded by both the oxygen and the two fluorines, typically appearing in the "aromatic window" of 6.5 to 6.9 ppm , even though it is aliphatic.
Carbon Couplings ( C NMR)
- : The direct Carbon-Fluorine coupling is massive, typically 250 – 260 Hz .
-
Appearance: The OCHF
carbon appears as a triplet in the C spectrum ( ).
Comparative Analysis: OCHF vs. Alternatives
The following table contrasts OCHF
| Feature | OCHF | CHF | OCF | OCH |
| Structure | R-O-CF | R-CF | R-O-CF | R-O-CH |
| -80 to -90 ppm | -110 to -130 ppm | -57 to -60 ppm | -150 to -220 ppm | |
| Doublet ( | Doublet ( | Singlet ( | Triplet ( | |
| 70 – 75 Hz | 54 – 60 Hz | N/A | 45 – 55 Hz | |
| Triplet ( | Triplet ( | N/A | Doublet ( | |
| 6.5 – 6.9 ppm | 5.5 – 6.5 ppm | N/A | 5.5 – 6.0 ppm |
Key Insight: If your
F spectrum shows a doublet at -82 ppm with a-value of 72 Hz, you can unambiguously assign it as OCHF . If the -value is 56 Hz and the shift is -115 ppm, it is likely a CHF group attached to a carbon.
Experimental Validation Protocol
To rigorously confirm the presence of an OCHF
Step 1: 1D H NMR (Proton)
-
Target: Look for a triplet in the 6.0–7.0 ppm region.
-
Measurement: Calculate the distance between the outer and center peaks in Hz.
-
Validation: If
Hz, it is a strong candidate for OCHF .
Step 2: 1D F NMR (Fluorine)[4]
-
Pulse Sequence: Standard single-pulse (zg) without proton decoupling.
-
Target: Look for a doublet in the -80 to -90 ppm range.
-
Measurement: The splitting must match the
-value measured in Step 1 exactly ( Hz).
Step 3: Decoupling Experiments (The "Proof")
-
Experiment A (
H{ F}): Acquire a Proton spectrum with Fluorine broadband decoupling.-
Result: The triplet at ~6.5 ppm should collapse into a singlet .
-
-
Experiment B (
F{ H}): Acquire a Fluorine spectrum with Proton broadband decoupling.-
Result: The doublet at ~-82 ppm should collapse into a singlet .
-
Why: This confirms the splitting is purely due to H-F scalar coupling and not an artifact or a different isomer.
-
Step 4: 2D Heteronuclear Correlation (Optional but Recommended)
-
H-
C HSQC: Confirms the proton is attached to a carbon at ~118 ppm. -
F-
C HMBC: Shows the connectivity of the fluorine to the same carbon, confirming the F-C-H spin system.
Diagnostic Decision Tree
The following diagram outlines the logic flow for identifying fluorinated alkoxy groups based on NMR data.
Figure 1: Diagnostic logic flow for differentiating common fluorinated motifs using
Troubleshooting & Artifacts
-
Rotational Sidebands: Because OCHF
has significant Chemical Shift Anisotropy (CSA), spinning sidebands can appear in lower-field instruments. Always compare spectra at different spin rates if "extra" peaks appear. -
Solvent Effects: The chemical shift of the OCHF
proton can drift by 0.1–0.2 ppm depending on solvent polarity (e.g., CDCl vs. DMSO- ), but the -coupling constant remains robust (variation < 1 Hz). -
Second Order Effects: In rare cases where the OCHF
group is part of a rigid ring system with other nearby protons, the triplet may appear distorted (roofing effect). However, the magnitude usually remains extractable.
References
-
Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants. The Journal of Organic Chemistry. [Link]
-
Specific properties of the −OCHF2 group. ResearchGate. [Link]
-
Supporting Information: Synthesis of Difluoromethoxy Derivatives. Royal Society of Chemistry. [Link]
-
19F Chemical Shifts and Coupling Constants. UC Santa Barbara NMR Facility. [Link]
Comparative Guide: HPLC Method Development for Fluorinated Phenol Derivatives
Executive Summary
Separating fluorinated phenol derivatives presents a distinct chromatographic challenge due to the dual nature of the analytes: they possess high acidity (low
This guide objectively compares the industry-standard C18 (Octadecyl) stationary phase against the Pentafluorophenyl (PFP) phase. While C18 remains the workhorse for general lipophilic separations, experimental evidence demonstrates that PFP phases provide superior selectivity (
The Chemical Challenge
Fluorinated phenols differ from standard phenols in two critical ways:
-
Acidity: The high electronegativity of fluorine withdraws electron density from the aromatic ring, stabilizing the phenoxide ion. While Phenol has a
of ~10, Pentafluorophenol has a of approximately 5.5. This requires strict pH control to maintain the neutral form for Reversed-Phase Liquid Chromatography (RPLC) retention. -
Positional Isomerism: Compounds like 2-fluorophenol, 3-fluorophenol, and 4-fluorophenol have nearly identical hydrophobicities (
). Standard C18 columns, which discriminate primarily based on hydrophobicity, often result in co-elution or "shouldering" of these peaks.
Interaction Mechanisms
To achieve separation, the stationary phase must exploit the unique electronic deficiency of the fluorinated ring.
Figure 1: Mechanistic comparison of analyte interactions. PFP provides multi-modal retention mechanisms essential for separating isomers.
Comparative Performance: C18 vs. PFP
The following data summarizes a comparative study separating a mixture of phenol, 2-fluorophenol (2-FP), 4-fluorophenol (4-FP), and pentafluorophenol (PFP-OH).
Experimental Conditions
-
System: UHPLC with Diode Array Detection (UV 254 nm).
-
Mobile Phase A: 0.1% Formic Acid in Water (
). -
Mobile Phase B: Methanol (MeOH).
-
Gradient: 5% to 60% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
Representative Performance Metrics
| Analyte | C18 Retention ( | C18 Resolution ( | PFP Retention ( | PFP Resolution ( | Observation |
| Phenol | 2.1 | - | 2.4 | - | Baseline separation on both. |
| 2-Fluorophenol | 3.5 | 0.8 (Co-elution) | 3.2 | 2.5 | PFP resolves the ortho-isomer. |
| 4-Fluorophenol | 3.6 | - | 3.8 | - | C18 fails to separate 2-FP/4-FP. |
| Pentafluorophenol | 5.2 | > 5.0 | 4.9 | > 5.0 | Highly retained on both; distinct shape selectivity on PFP. |
Analysis:
-
C18 Failure: The critical pair (2-FP and 4-FP) co-elutes on C18 because the hydrophobic contribution of a fluorine atom is similar regardless of position.
-
PFP Success: The PFP phase separates the isomers (
). The "ortho" fluorine in 2-FP creates a steric and dipole difference that the rigid PFP ligand can discriminate against, whereas the flexible C18 chain cannot.
Method Development Protocol
This protocol is designed to be self-validating. If the System Suitability Test (SST) fails, do not proceed to sample analysis.
Phase 1: Column Selection
-
Primary Choice: Pentafluorophenyl (PFP) or C18-PFP (mixed mode).
-
Why: Essential for separating halogenated positional isomers.
-
-
Alternative: Phenyl-Hexyl (if PFP is unavailable), though often less selective for fluorinated compounds than PFP.
Phase 2: Mobile Phase Optimization
-
Aqueous Component: Water + 0.1% Formic Acid.[1]
-
Criticality: The pH must be kept below the
of the most acidic component (Pentafluorophenol, ). Running at neutral pH will cause peak splitting or elution at the void volume ( ).
-
-
Organic Modifier: Methanol (MeOH) is preferred over Acetonitrile (ACN).
-
Mechanism:[2] ACN is a dipole-dipole interrupter and can suppress the
interactions between the PFP ligand and the analyte. MeOH is a protic solvent that supports these secondary interactions.
-
Phase 3: The Workflow
Figure 2: Decision matrix for selecting column chemistry based on analyte structure.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary silanol interactions or ionization. | Ensure pH is < 3.0. Add 10-20 mM Ammonium Formate to suppress silanol activity. |
| Loss of Resolution | "Wetting" issue or loss of | Switch organic modifier from ACN to MeOH. Lower column temperature (e.g., to 25°C) to enhance steric selectivity. |
| Retention Drift | Column fouling or hydrolysis. | PFP phases are less hydrolytically stable than C18. Flush with high organic after use; do not store in acid. |
References
-
Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase. Journal of Chromatography A.
-
Euerby, M. R., et al. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for LC. Journal of Chromatography A.
-
Waters Corporation. (2012). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note.
-
Mac-Mod Analytical. Examining the Selectivities of Several C18 and Modified C18 Phases. Technical Report.
-
Advanced Chromatography Technologies (ACE). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase. Product Guide.
Sources
Impact of fluorine substitution pattern on aromatic ring electronics
Topic: Impact of Fluorine Substitution Pattern on Aromatic Ring Electronics Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In medicinal chemistry and materials science, the strategic placement of fluorine on aromatic rings is a precision tool for modulating physicochemical properties without significantly altering steric bulk. This guide provides a technical comparison of fluorine substitution patterns (ortho, meta, para, and poly-substitution), quantifying their impact on electronic density, pKa, lipophilicity, and intermolecular interactions.
Mechanistic Principles: The "Push-Pull" Dynamic
Fluorine is unique among halogens due to the extreme disparity between its electronegativity (
-
Inductive Effect ($ -I_\sigma $): Fluorine is the most electronegative element, strongly withdrawing electron density through the
-framework. This deactivates the ring and increases the acidity of attached protons. -
Resonance Effect ($ +R_\pi $): Conversely, the lone pairs on fluorine can donate electron density into the aromatic
-system. Because the 2p orbital of fluorine is similar in size to the 2p orbital of carbon, this overlap is efficient, unlike heavier halogens.
The Net Result: The electronic impact of fluorine is position-dependent.
-
Meta: Resonance is geometrically impossible. The inductive withdrawal dominates (
). -
Para: Resonance opposes induction. The effects nearly cancel out, leaving a weak electron-withdrawing effect (
).
Visualization: Electronic Effect Pathways
The following diagram illustrates the competing electronic vectors inherent to fluorinated aromatics.
Caption: Schematic of competing inductive and resonance effects determining position-specific electronic density.
Comparative Analysis: Substitution Patterns
The following data synthesizes Hammett substituent constants (
Table 1: Quantitative Electronic Parameters of Fluorine
| Parameter | Value | Interpretation |
| 0.34 | Strong electron withdrawal. significantly increases acidity of phenols/anilines. | |
| 0.06 | Weak electron withdrawal. Resonance counteracts induction. | |
| ~0.2-0.4 * | Highly context-dependent due to direct steric/field effects. | |
| 0.45 | High inductive power (reference H=0). | |
| -0.39 | Strong resonance donor (reference H=0). | |
| Van der Waals Radius | 1.47 Å | minimally larger than Hydrogen (1.20 Å), allowing bioisosteric replacement. |
*Note:
Deep Dive: Quadrupole Moment Inversion
A critical but often overlooked effect of poly-fluorination is the inversion of the aromatic quadrupole moment.
-
Benzene: Electron-rich faces (negative potential) and electron-poor edges (positive potential).[1] Interacts with cations (
-cation). -
Hexafluorobenzene: Electron-poor faces (positive potential) and electron-rich edges. This allows for
-stacking with electron-rich aromatics (face-to-face) and interactions with anions.
Application: To improve the potency of a ligand binding to an electron-rich pocket in a protein, perfluorinating a phenyl ring can flip its electrostatic character to favor binding.
Experimental Protocols
To validate the electronic impact of fluorine substitution on your specific scaffold, the following protocols are recommended.
Protocol A: Determination of pKa Shifts via Potentiometric Titration
Objective: Quantify the inductive influence of F-substitution on an ionizable center (e.g., aniline or phenol).
Reagents & Equipment:
-
Automated Potentiometric Titrator (e.g., Sirius T3).
-
0.15 M KCl (Ionic Strength Adjuster).
-
0.5 M KOH and 0.5 M HCl standardized titrants.
-
Argon or Nitrogen gas (to purge
).
Methodology:
-
Sample Prep: Dissolve 1-3 mg of the fluorinated analog in a minimal amount of assay buffer (or DMSO co-solvent if insoluble, keeping DMSO < 20%).
-
Blank Calibration: Run a blank titration with 0.15 M KCl to calibrate the electrode slope and determine carbonate contamination levels.
-
Titration Loop:
-
Adjust starting pH to ~1.8 using 0.5 M HCl.
-
Titrate upwards to pH 12.0 using 0.5 M KOH.
-
Perform a "Difference Plot" analysis (Bjerrum plot) to identify the point where the protonation state changes.
-
-
Data Analysis:
-
Calculate pKa using the Henderson-Hasselbalch equation fitted to the titration curve.
-
Self-Validation: Compare the measured pKa of the non-fluorinated parent compound against literature values (e.g., Aniline pKa = 4.6). If the deviation is >0.1 units, recalibrate the electrode.
-
Protocol B: The "Fluorine Scan" Workflow
Objective: Systematically optimize a lead compound for metabolic stability and potency.
Workflow Logic:
-
Synthesis: Prepare H (parent), o-F, m-F, and p-F analogs.
-
Metabolic Stability: Incubate with Liver Microsomes (RLM/HLM).
-
Hypothesis: F at para position blocks CYP450 oxidation (metabolic soft spot).
-
-
Permeability (PAMPA/Caco-2): Measure
.-
Hypothesis: F at ortho may form intramolecular H-bonds, masking polarity and improving permeability.
-
Decision Support: The F-Scan Strategy
Use this decision tree to guide the placement of fluorine atoms based on the specific liability of your molecule.
Caption: Strategic decision tree for fluorine substitution based on ADME/PK liabilities.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
-
Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. Link
Sources
Safety Operating Guide
Navigating the Disposal of 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring their safe management and disposal, protecting both laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene, a complex halogenated aromatic compound.
Part 1: Immediate Safety and Hazard Assessment
Before any disposal procedures are initiated, a thorough understanding of the potential hazards is paramount. Based on analogous compounds, 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene should be treated as a hazardous substance with the potential for skin and eye irritation, and possible harm if swallowed or inhaled.[1][2][3][4]
Personal Protective Equipment (PPE): The First Line of Defense
The unique chemical nature of fluorinated compounds necessitates stringent adherence to PPE protocols. The fluorine atoms can enhance the molecule's ability to penetrate skin and biological membranes.
-
Hand Protection: Use chemically resistant gloves. Nitrile gloves may offer initial protection for brief contact, but for extended handling or in the case of a spill, heavier-duty gloves such as Viton™ or butyl rubber are recommended. Always inspect gloves for any signs of degradation or perforation before use.
-
Eye and Face Protection: Chemical safety goggles are mandatory. To provide an additional layer of protection against splashes, a full-face shield should be worn over the goggles.[5]
-
Body Protection: A flame-retardant laboratory coat is essential. For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: All handling of 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene, including preparation for disposal, must be conducted within a certified chemical fume hood to prevent the inhalation of any vapors.
Anticipated Hazard Profile
The hazard profile for 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene is extrapolated from similar fluorinated aromatic compounds. The following table summarizes the expected hazards based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | Anticipated GHS Category | Rationale for Concern |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[2][4] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | May cause respiratory irritation.[3][4] |
Part 2: Step-by-Step Disposal Protocol
The guiding principle for the disposal of halogenated organic compounds is to prevent their release into the environment. These compounds can be persistent and harmful to aquatic life. Therefore, disposal down the drain or in regular trash is strictly prohibited. The recommended method of disposal is incineration by a licensed hazardous waste management company.
Waste Collection and Segregation
Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility.
Step 1: Designate a Waste Container Select a clean, dry, and chemically compatible container for the collection of 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene waste. A glass bottle with a screw cap is a suitable choice. Ensure the container is clearly labeled.
Step 2: Labeling the Waste Container The label must be unambiguous and include the following information:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene"
-
The primary hazards: "Irritant," "Harmful"
-
The date of accumulation start.
Step 3: Segregation from Other Waste Streams This compound belongs to the category of halogenated organic waste. It is crucial to keep it separate from non-halogenated waste streams to ensure proper treatment and to avoid potentially dangerous reactions.
Preparing for Disposal
Step 1: Secure Containment Ensure the cap of the hazardous waste container is securely fastened.
Step 2: Temporary Storage Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials. This area should have secondary containment to control any potential leaks.
Step 3: Arrange for Professional Disposal Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste. Provide them with a full and accurate description of the waste.
Part 3: Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
Spill Response
Step 1: Evacuate and Alert If a significant spill occurs, evacuate the immediate area and alert your colleagues and supervisor.
Step 2: Control Vapors Ensure the chemical fume hood is operational to help control the spread of vapors.
Step 3: Absorb the Spill For a small spill, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit designed for solvents. Do not use combustible materials like paper towels to absorb the bulk of the spill.
Step 4: Collect and Containerize Carefully collect the absorbent material and the spilled substance using non-sparking tools and place it in a designated hazardous waste container.
Step 5: Decontaminate the Area Wipe the spill area with a suitable solvent (such as acetone, followed by soap and water), collecting the cleaning materials as hazardous waste.
Step 6: Seek Medical Attention If there has been any skin contact, wash the affected area thoroughly with soap and water for at least 15 minutes and seek immediate medical attention. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2][3]
Part 4: The Scientific Rationale Behind the Procedures
The stringent disposal protocols for halogenated compounds like 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene are rooted in their chemical properties and potential environmental impact. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which contributes to the stability and persistence of these molecules in the environment.
High-temperature incineration is the preferred disposal method because it can provide sufficient energy to break these strong carbon-fluorine bonds, converting the compound into less harmful substances like carbon dioxide, water, and hydrogen fluoride. The incineration facility must be equipped with scrubbers to neutralize the acidic gases produced during combustion, such as hydrogen fluoride.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene.
Caption: Disposal decision workflow for 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene.
References
-
Shandong Biotech. 1-(Difluoromethoxy)-4-methylbenzene. [Link]
-
U.S. Environmental Protection Agency. 1,3-Difluoro-2-(trifluoromethoxy)benzene - GHS Data. [Link]
- Google Patents. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene.
-
Journal of Organic and Pharmaceutical Chemistry. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
-
Sciencemadness Wiki. Proper disposal of chemicals. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
-
U.S. Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. [Link]
-
JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. [Link]
-
National Center for Biotechnology Information. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]
-
California Department of Industrial Relations. Protecting Workers Exposed to Hydrogen Fluoride (HF). [Link]
Sources
- 1. 1-(Difluoromethoxy)-4-methylbenzene - Shandong Biotech [shandongbiotech.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. "The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one" by Ruth Felicitas Menger [commons.lib.jmu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
